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Core Science & Biosynthesis

Foundational

Synthesis Pathway of 1-(3-Methyl-3-pyrrolidinyl)piperidine: A Technical Guide

Executive Summary 1-(3-Methylpyrrolidin-3-yl)piperidine (CAS No. 1695878-16-0) is a sterically hindered, fully substituted diamine building block[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Methylpyrrolidin-3-yl)piperidine (CAS No. 1695878-16-0) is a sterically hindered, fully substituted diamine building block[1]. It is frequently utilized in advanced medicinal chemistry, particularly in the design of targeted oncology therapeutics such as dual ATM and DNA-PK inhibitors. Synthesizing a tertiary amine at a quaternary carbon center presents a significant steric challenge. Direct SN2 displacement or standard reductive amination is generally ineffective for installing both the piperidine moiety and the methyl group at the same carbon.

To overcome this, the most robust and self-validating strategic approach is the Strecker-Bruylants sequence [2]. This guide provides a comprehensive, step-by-step methodology for this pathway, explaining the mechanistic causality behind each experimental choice.

Retrosynthetic Strategy

The synthesis relies on three core disconnections:

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) group to yield the free pyrrolidine base.

  • C–C Bond Formation (Bruylants Reaction): Installation of the sterically hindered methyl group via Grignard addition to an α-aminonitrile[3].

  • C–N Bond Formation (Strecker-Type Reaction): Condensation of 1-Boc-3-pyrrolidinone with piperidine and a cyanide source to form the requisite α-aminonitrile intermediate[4].

Retrosynthesis Target 1-(3-Methylpyrrolidin-3-yl)piperidine (Target) Int1 1-Boc-3-methyl-3-(piperidin-1-yl)pyrrolidine (Protected Core) Target->Int1 Boc Deprotection (TFA or HCl) Int2 1-Boc-3-cyano-3-(piperidin-1-yl)pyrrolidine (α-Aminonitrile) Int1->Int2 Bruylants Reaction (MeMgBr) SM 1-Boc-3-pyrrolidinone + Piperidine + TMSCN Int2->SM Strecker-Type Reaction (Ti(OiPr)4)

Caption: Retrosynthetic logic for 1-(3-Methyl-3-pyrrolidinyl)piperidine.

Phase 1: Strecker-Type α-Aminonitrile Synthesis

Theory & Causality

The first phase requires the formation of an α-aminonitrile from 1-Boc-3-pyrrolidinone and piperidine. Because piperidine is a secondary amine, its condensation with a ketone does not form a stable imine; instead, it forms a transient, highly electrophilic iminium ion. To drive this condensation without aqueous byproducts that could hydrolyze the intermediate, Titanium tetraisopropoxide (Ti(OiPr)₄) is employed as both a mild Lewis acid and a water scavenger. The iminium ion is subsequently trapped by Trimethylsilyl cyanide (TMSCN) to form the stable α-aminonitrile.

Quantitative Data

Table 1: Strecker-Type Reaction Stoichiometry

ReagentMW ( g/mol )EquivalentsRole
1-Boc-3-pyrrolidinone185.221.0Electrophilic Substrate
Piperidine85.151.2Nucleophile (Amine)
Ti(OiPr)₄284.221.5Lewis Acid / Dehydrating Agent
TMSCN99.161.5Cyanide Source
Dichloromethane (DCM)N/A0.2 MAnhydrous Solvent
Experimental Protocol
  • Iminium Formation: Dissolve 1-Boc-3-pyrrolidinone (1.0 eq) and piperidine (1.2 eq) in anhydrous DCM under an argon atmosphere. Add Ti(OiPr)₄ (1.5 eq) dropwise at 25 °C. Stir the mixture for 12 hours to ensure complete conversion to the iminium intermediate.

  • Cyanation: Cool the reaction vessel to 0 °C. Safety Note: TMSCN is highly toxic and must be handled in a dedicated fume hood. Add TMSCN (1.5 eq) dropwise. Allow the reaction to warm to 25 °C and stir for an additional 6 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. This will cause the precipitation of insoluble titanium dioxide (TiO₂) salts.

  • Isolation: Filter the biphasic mixture through a pad of Celite to remove the titanium salts. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield 1-Boc-3-cyano-3-(piperidin-1-yl)pyrrolidine .

Phase 2: The Bruylants Reaction (Methylation)

Theory & Causality

The Bruylants reaction is a definitive transformation for converting an α-aminonitrile into a highly substituted tertiary amine[3]. The addition of Methylmagnesium bromide (MeMgBr) serves a dual mechanistic purpose. First, the magnesium center coordinates with the nitrile group, facilitating its departure as a leaving group and regenerating the electrophilic iminium ion in situ. Second, the methyl anion equivalent attacks the sterically hindered iminium carbon, forming the critical C–C bond.

An excess of the Grignard reagent (3.0 eq) is strictly required. The expelled cyanide ion strongly coordinates with magnesium, effectively neutralizing a portion of the reagent. Excess MeMgBr drives the equilibrium forward.

BruylantsMechanism A α-Aminonitrile (Stable Precursor) B Iminium Ion (Electrophilic Intermediate) A->B - CN⁻ (Grignard Promoted) C Grignard Addition (MeMgBr) B->C Nucleophilic Attack D Tertiary Amine (C-C Bond Formed) C->D Aqueous Workup

Caption: Mechanistic pathway of the Bruylants reaction forming the tertiary amine.

Quantitative Data

Table 2: Bruylants Reaction Stoichiometry

ReagentMW ( g/mol )EquivalentsRole
α-Aminonitrile Intermediate279.401.0Substrate
MeMgBr (3.0 M in Et₂O)119.243.0Nucleophile / Lewis Acid
Tetrahydrofuran (THF)72.110.1 MAnhydrous Solvent
Experimental Protocol
  • Preparation: Dissolve the α-aminonitrile intermediate (1.0 eq) in anhydrous THF under a strict argon atmosphere.

  • Grignard Addition: Cool the solution to 0 °C using an ice-water bath. Add MeMgBr (3.0 M in Et₂O, 3.0 eq) dropwise via syringe to control the exothermic coordination phase.

  • Reaction: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 12 hours.

  • Quench: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl to destroy excess Grignard reagent and protonate the product.

  • Isolation: Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (DCM/MeOH) to yield 1-Boc-3-methyl-3-(piperidin-1-yl)pyrrolidine .

Phase 3: Deprotection and Isolation

Theory & Causality

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the free secondary amine of the pyrrolidine ring. This is achieved under standard acidic conditions using Trifluoroacetic acid (TFA). The resulting TFA salt must be neutralized to yield the free base, which has a molecular weight of 168.28 g/mol [1].

Quantitative Data

Table 3: Deprotection Stoichiometry

ReagentMW ( g/mol )EquivalentsRole
Protected Tertiary Amine268.401.0Substrate
Trifluoroacetic Acid (TFA)114.0210.0Acidic Cleavage Reagent
Dichloromethane (DCM)N/A0.1 MSolvent
Experimental Protocol
  • Cleavage: Dissolve the protected tertiary amine (1.0 eq) in DCM. Cool to 0 °C and add TFA (10.0 eq) dropwise.

  • Reaction: Stir the mixture at 25 °C for 2 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Concentration: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • Neutralization: Dissolve the crude TFA salt in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A26 OH form), or partition between DCM and 1M aqueous NaOH.

  • Final Isolation: Extract, dry, and concentrate to yield the pure free base 1-(3-Methylpyrrolidin-3-yl)piperidine .

References

1.[1] 1-(3-Methylpyrrolidin-3-yl)piperidine - ChemScene. ChemScene. URL: 2.[3] Reactions - Aliphatic Substitution, Nucleophilic and Organometallic - March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition (2013). Schoolbag.info. URL: 3.[4] 1-Boc-Pyrrolidine | 86953-79-9 | Benchchem. Benchchem. URL: 4.[2] United States Patent (Strecker/Bruylants reaction). Googleapis.com. URL:

Sources

Exploratory

1-(3-Methyl-3-pyrrolidinyl)piperidine: Structural Dynamics and Integration in Next-Generation Kinase Inhibitors

As the landscape of targeted oncology shifts toward complex intracellular signaling networks, the architectural precision of small-molecule inhibitors becomes paramount. 1-(3-Methyl-3-pyrrolidinyl)piperidine (also known...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology shifts toward complex intracellular signaling networks, the architectural precision of small-molecule inhibitors becomes paramount. 1-(3-Methyl-3-pyrrolidinyl)piperidine (also known as 1-(3-methylpyrrolidin-3-yl)piperidine) has emerged as a highly specialized diamine building block in medicinal chemistry. Unlike simple linear or unhindered cyclic amines, this compound features a unique spiro-like steric environment that provides a "conformational lock," making it an exceptionally valuable scaffold for designing potent, selective kinase inhibitors—particularly within the DNA Damage Response (DDR) pathway [1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, therapeutic applications, and synthetic integration protocols for 1-(3-Methyl-3-pyrrolidinyl)piperidine, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The utility of 1-(3-Methyl-3-pyrrolidinyl)piperidine stems directly from its structural topology. The molecule consists of a piperidine ring attached to the 3-position of a pyrrolidine ring, which is additionally substituted with a methyl group at the same carbon.

Causality of the Quaternary Center: The addition of the methyl group at the 3-position creates a sterically congested quaternary carbon. This specific modification restricts the free rotation of the attached piperidine ring. By pre-organizing the molecule into a restricted conformational space, the entropic penalty typically incurred when a flexible ligand binds to a rigid kinase active site is drastically reduced. Furthermore, the dual-nitrogen system provides a tunable pKa profile, allowing for the formation of stable, pharmaceutically acceptable salts while maintaining optimal lipophilicity [1].

Quantitative Data Summary
PropertyValueCausality / Impact in Drug Design
CAS Number 1695878-16-0Unique identifier for procurement and analytical tracking.
Molecular Formula C10H20N2Defines the diamine nature; critical for mass spectrometry (Expected [M+H]+ = 169.17).
Molecular Weight 168.28 g/mol Low molecular weight allows integration into larger drug scaffolds without violating Lipinski's Rule of 5.
LogP 1.22Optimal lipophilicity balances aqueous solubility with lipid membrane permeability.
TPSA 15.27 ŲLow polar surface area ensures excellent cell penetrance, crucial for targeting intracellular kinases.
SMILES N1CCC(N2CCCCC2)(C)C1Confirms the 3-position quaternary carbon and ring connectivity.

Therapeutic Application: Targeting the DNA Damage Response (DDR)

The most prominent contemporary application of 1-(3-Methyl-3-pyrrolidinyl)piperidine is its integration into dual inhibitors of ATM (Ataxia Telangiectasia Mutated) and DNA-PK (DNA-dependent Protein Kinase) [2]. Both kinases are critical sensors in the DDR pathway, responsible for repairing DNA double-strand breaks caused by ionizing radiation or chemotherapeutic agents.

By incorporating this specific diamine scaffold into the solvent-exposed tail of an inhibitor, researchers can achieve high binding affinity to ATM and DNA-PK while avoiding off-target inhibition of structurally related kinases like ATR and mTOR. The steric bulk of the methyl-pyrrolidine-piperidine system prevents the molecule from fitting into the tighter binding pockets of off-target kinases, thereby reducing clinical toxicity [2].

Pathway cluster_kinases DDR Kinases DSB DNA Double-Strand Breaks (Radiation / Chemotherapy) ATM ATM Kinase DSB->ATM DNAPK DNA-PK Kinase DSB->DNAPK Repair DNA Repair & Cell Survival (Tumor Proliferation) ATM->Repair DNAPK->Repair Apoptosis Tumor Cell Death (Apoptosis) Repair->Apoptosis Blocked by Inhibitor Inhibitor Dual ATM/DNA-PK Inhibitor (1-(3-Methyl-3-pyrrolidinyl)piperidine scaffold) Inhibitor->ATM Inhibitor->DNAPK Inhibitor->Apoptosis Sensitizes

Diagram 1: ATM/DNA-PK DDR signaling pathway and the intervention of dual kinase inhibitors.

Synthetic Methodologies & Integration Protocols

Integrating 1-(3-Methyl-3-pyrrolidinyl)piperidine into a heteroaryl core (a standard step in kinase inhibitor synthesis) requires specific conditions due to the steric hindrance around the secondary amine of the pyrrolidine ring. Standard room-temperature Nucleophilic Aromatic Substitution (S_NAr) is generally ineffective.

Protocol: High-Temperature S_NAr Integration

Objective: Covalently link 1-(3-Methyl-3-pyrrolidinyl)piperidine to a heteroaryl chloride core to form a functionalized inhibitor precursor.

Step-by-Step Methodology:

  • Reaction Setup: In a dried microwave-safe vial, dissolve the heteroaryl chloride core (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

    • Causality: NMP is a high-boiling, polar aprotic solvent that stabilizes the transition state of the S_NAr reaction, essential for overcoming the activation energy barrier imposed by the sterically hindered amine.

  • Reagent Addition: Add 1-(3-Methyl-3-pyrrolidinyl)piperidine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Self-Validation: The 1.5x excess of the amine ensures complete consumption of the valuable heteroaryl core. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the reacting amine.

  • Thermal Activation: Seal the vial and heat the mixture at 120 °C for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS every 4 hours. The system validates itself when the starting material peak completely disappears, replaced by a new peak corresponding to the [M+H]+ mass of the coupled product.

  • Aqueous Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO3 and brine.

    • Causality: The basic aqueous wash effectively partitions the highly polar NMP and excess DIPEA into the aqueous layer, leaving the highly lipophilic coupled product in the organic phase.

  • Purification: Concentrate the organic layer under reduced pressure and purify via Preparative HPLC (C18 column, 5-95% Acetonitrile/Water gradient supplemented with 0.1% Trifluoroacetic acid [TFA]).

    • Causality: Because the resulting molecule contains multiple basic nitrogens, TFA is critical. It protonates the nitrogens, preventing interaction with residual silanols on the C18 stationary phase, thereby eliminating peak tailing and ensuring high-resolution separation.

Workflow Reagents 1-(3-Methyl-3-pyrrolidinyl)piperidine + Heteroaryl Chloride Reaction S_NAr Coupling (DIPEA, NMP, 120°C) Reagents->Reaction Workup Aqueous Workup (EtOAc / NaHCO3) Reaction->Workup Purification Prep-HPLC (C18, MeCN/H2O + TFA) Workup->Purification Validation LC-MS & NMR (Purity >95%) Purification->Validation

Diagram 2: Experimental workflow for the S_NAr integration and self-validating purification of the scaffold.

Analytical Characterization & Self-Validating Systems

To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Due to the basicity of the piperidine and pyrrolidine rings, positive electrospray ionization (ESI+) is highly efficient. The presence of the [M+H]+ ion is a primary self-validating data point. A low-pH mobile phase (formic acid or TFA) must be used to ensure sharp, symmetrical peak shapes.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR is critical for confirming the structural lock. The methyl group at the 3-position of the pyrrolidine ring will appear as a distinct singlet (integrating to 3H) in the aliphatic region (typically ~1.0 - 1.5 ppm, depending on the solvent and salt state). The absence of splitting confirms its attachment to a quaternary carbon, validating the structural identity of the scaffold.

References

  • Xrad Therapeutics, Inc. "Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy." World Intellectual Property Organization, Patent WO2019201283A1, Published October 24, 2019.
Foundational

"1-(3-Methyl-3-pyrrolidinyl)piperidine" CAS number

An In-Depth Technical Guide to 1-(3-Methylpyrrolidin-3-yl)piperidine (CAS 1695878-16-0) in Advanced Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the design of basic amine "tails" is cr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3-Methylpyrrolidin-3-yl)piperidine (CAS 1695878-16-0) in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of basic amine "tails" is critical for modulating the physicochemical properties and target affinity of small-molecule inhibitors. 1-(3-Methylpyrrolidin-3-yl)piperidine (CAS 1695878-16-0) has emerged as a highly versatile, sterically hindered diamine building block[1]. Characterized by its spiro-like 3D architecture and a quaternary carbon center, this fragment is increasingly utilized in Fragment-Based Drug Discovery (FBDD) and the development of advanced kinase inhibitors, such as dual ATM and DNA-PK inhibitors[2]. This whitepaper provides a comprehensive analysis of its structural rationale, synthetic methodologies, and integration into pharmacological workflows.

Physicochemical Profiling & Structural Rationale

The utility of 1-(3-Methylpyrrolidin-3-yl)piperidine lies in its unique combination of basicity, conformational rigidity, and metabolic stability[1].

Table 1: Physicochemical and Structural Properties

PropertyValueStructural & Pharmacological Significance
CAS Number 1695878-16-0Unique identifier for the specific isomeric/structural form[1].
Molecular Formula C10H20N2Highly efficient atom economy for a diamine fragment[1].
Molecular Weight 168.28 g/mol Low MW, ideal for maintaining ligand efficiency in FBDD[1].
TPSA 15.27 ŲLow polar surface area, ensuring excellent membrane permeability[1].
LogP (Predicted) ~1.22Optimal lipophilicity for balancing solubility and target affinity[1].
pKa (Piperidine N) ~9.5Protonated at physiological pH; forms critical salt bridges with target proteins.
Mechanistic Rationale in Drug Design

When appended to a heteroaryl core (e.g., a kinase hinge-binder), this diamine tail projects out of the binding pocket toward the solvent-exposed region[2].

  • Metabolic Shielding: The quaternary carbon at the C3 position of the pyrrolidine ring completely blocks cytochrome P450 (CYP)-mediated alpha-oxidation, a common metabolic liability in standard pyrrolidines.

  • Conformational Rigidity: The steric bulk of the methyl group forces the piperidine ring into a restricted rotational trajectory. This pre-organization lowers the entropic penalty upon binding compared to flexible alkyl-chain diamines.

  • Regioselective Coupling: The secondary nitrogen of the pyrrolidine is highly nucleophilic, while the tertiary piperidine nitrogen is sterically hindered and non-nucleophilic, ensuring absolute regioselectivity during SNAr or Buchwald-Hartwig coupling reactions.

PharmacologicalLogic Scaffold Heteroaryl Core (Kinase Hinge Binder) Pyrrolidine Pyrrolidine Ring (Rigid 3D Vector) Scaffold->Pyrrolidine SNAr Coupling QuatCenter C3 Quaternary Center (Metabolic Shield) Pyrrolidine->QuatCenter Steric Lock Piperidine Piperidine Nitrogen (Basic Tail, pKa ~9.5) QuatCenter->Piperidine Vector Projection Target Asp/Glu Residue (Salt Bridge) Piperidine->Target Ionic Interaction

Structural logic and pharmacological integration of the diamine tail in kinase inhibitor design.

Synthetic Methodologies

The synthesis of


-tertiary amines is notoriously challenging due to the competing enolization of the starting ketone. Direct reductive amination is impossible for quaternary centers, and direct Grignard addition to imines often results in low yields due to alpha-deprotonation.

To circumvent this, the Strecker-Bruylants sequence is the most robust and scalable methodology. This involves the formation of an


-aminonitrile intermediate, which is subsequently displaced by a Grignard reagent to form the quaternary carbon.

SyntheticWorkflow SM 1-Boc-3-pyrrolidinone (Starting Material) Strecker Piperidine + TMSCN (Strecker Reaction) SM->Strecker Nitrile α-Aminonitrile Intermediate Strecker->Nitrile +CN, +Amine Bruylants MeMgBr (Bruylants Reaction) Nitrile->Bruylants Protected Boc-Protected Diamine Bruylants->Protected -CN, +Me Deprotect TFA / DCM (Deprotection) Protected->Deprotect Product 1-(3-Methylpyrrolidin- 3-yl)piperidine Deprotect->Product -Boc

Synthetic workflow for 1-(3-Methylpyrrolidin-3-yl)piperidine via the Strecker-Bruylants sequence.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding to the next step.

Protocol 1: Strecker-Bruylants Synthesis of the Core
  • Objective: Synthesize the Boc-protected precursor (1-Boc-3-methyl-3-(piperidin-1-yl)pyrrolidine) while avoiding enolization of the ketone.

  • Step 1 (Strecker Reaction): To a solution of 1-Boc-3-pyrrolidinone (1.0 eq) and piperidine (1.2 eq) in methanol, add acetic acid (1.0 eq) followed by the dropwise addition of Trimethylsilyl cyanide (TMSCN) (1.5 eq) at 0 °C.

    • Causality: Acetic acid catalyzes the iminium formation, while TMSCN provides a safe, controlled source of cyanide to trap the iminium ion before enolization can occur.

    • Execution: Stir for 12 h at room temperature. Quench with saturated aqueous NaHCO₃, extract with EtOAc, and concentrate. The resulting

      
      -aminonitrile is typically pure enough to be used directly.
      
    • Self-Validation: IR spectroscopy will show a distinct, weak C≡N stretch at ~2230 cm⁻¹.

  • Step 2 (Bruylants Reaction): Dissolve the

    
    -aminonitrile in anhydrous THF at 0 °C under an N₂ atmosphere. Add Methylmagnesium bromide (MeMgBr) (3.0 M in Et₂O, 3.0 eq) dropwise.
    
    • Causality: The Grignard reagent acts as a potent nucleophile, displacing the nitrile group (which leaves as a stable cyanide anion) to form the quaternary carbon. The excess Grignard ensures complete conversion and overcomes any adventitious moisture.

    • Execution: Stir at room temperature for 4 h. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

    • Self-Validation: Disappearance of the C≡N stretch in the IR spectrum; appearance of a sharp singlet (~1.1 ppm) in the ¹H NMR corresponding to the newly installed methyl group.

Protocol 2: Deprotection and Isolation
  • Objective: Remove the Boc group to yield the free secondary amine for subsequent drug-scaffold coupling.

  • Procedure: Dissolve the protected diamine in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 eq) at 0 °C. Stir for 2 h at room temperature.

    • Causality: Acidic cleavage of the tert-butyl carbamate generates the TFA salt of the product alongside volatile byproducts (isobutylene and CO₂), driving the reaction to completion.

    • Execution: Concentrate under reduced pressure. To obtain the free base, partition the residue between DCM and 1N NaOH, extract the organic layer, and dry.

    • Self-Validation: Mass spectrometry (ESI+) will show the [M+H]+ peak at m/z 169.2[1].

Protocol 3: SNAr Coupling to a Heteroaryl Core
  • Objective: Append the diamine tail to a fluorinated kinase inhibitor scaffold (e.g., for ATM/DNA-PK targeting)[2].

  • Procedure: Combine the free base of 1-(3-Methylpyrrolidin-3-yl)piperidine (1.2 eq), the fluoro-heteroaryl electrophile (1.0 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in N-Methyl-2-pyrrolidone (NMP). Heat at 100 °C for 12 h.

    • Causality: The secondary nitrogen of the pyrrolidine is highly nucleophilic, while the tertiary piperidine nitrogen is non-nucleophilic, ensuring absolute regioselectivity during the SNAr reaction. DIPEA acts as a non-nucleophilic base to scavenge the generated HF, preventing protonation of the nucleophile. NMP provides the high dielectric constant needed to stabilize the Meisenheimer complex intermediate.

    • Self-Validation: LC-MS will confirm the mass of the coupled product. ¹⁹F NMR will show the complete disappearance of the specific fluorine resonance associated with the starting electrophile.

References

  • Xrad Therapeutics, Inc. "Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy". WIPO (PCT) Patent WO2019201283A1 (Published 2019).

Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(3-Methyl-3-pyrrolidinyl)piperidine

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 1-(3-Methyl-3-pyrrolidinyl)piperidine. Given the absence of direct empirical data for this specific molecule in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 1-(3-Methyl-3-pyrrolidinyl)piperidine. Given the absence of direct empirical data for this specific molecule in the current scientific literature, this document outlines a hypothesized mechanism based on the pharmacological profiles of structurally related compounds. It further details a rigorous experimental strategy to systematically investigate and validate its molecular targets and physiological effects. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.

Introduction and Structural Rationale

1-(3-Methyl-3-pyrrolidinyl)piperidine is a tertiary amine featuring a piperidine ring linked to a 3-methyl-3-pyrrolidinyl moiety. The pyrrolidine and piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds that interact with a wide array of CNS targets[1][2]. The presence of both a pyrrolidine and a piperidine ring suggests the potential for complex interactions with various receptors and transporters.

Specifically, the pyrrolidine ring is a key feature in a class of synthetic cathinones known for their stimulant and psychoactive properties, often acting as monoamine transporter inhibitors[3][4]. Conversely, complex piperidine derivatives have been developed as potent and selective ligands for opioid receptors[5]. The unique combination of these two pharmacophores in 1-(3-Methyl-3-pyrrolidinyl)piperidine warrants a thorough investigation into its potential mechanism of action, which may encompass elements of both stimulant and opioid-like activities.

Postulated Mechanism of Action: A Hypothesis Based on Structural Analogs

Based on the pharmacology of structurally related molecules, we hypothesize that 1-(3-Methyl-3-pyrrolidinyl)piperidine may primarily act as a modulator of monoamine transporters and/or opioid receptors.

Potential Interaction with Monoamine Transporters

Many pyrrolidine-containing compounds, such as α-PVP and α-PBP, are potent inhibitors of dopamine and norepinephrine transporters, leading to increased synaptic concentrations of these neurotransmitters and resulting in stimulant effects[3][4]. The piperidine ring is also found in several dopamine reuptake inhibitors. Therefore, it is plausible that 1-(3-Methyl-3-pyrrolidinyl)piperidine functions as a monoamine reuptake inhibitor.

Potential Interaction with Opioid Receptors

Certain complex piperidine structures are known to exhibit high affinity for opioid receptors. For instance, methylated analogues of GR-89696, which feature a piperazine core (structurally related to piperidine), have demonstrated high affinity for kappa and mu opioid receptors[5]. While the subject molecule is structurally distinct, the presence of the piperidine ring suggests that opioid receptor binding should be investigated.

The following table summarizes the binding affinities of selected structural analogs to provide a rationale for the proposed targets of 1-(3-Methyl-3-pyrrolidinyl)piperidine.

Compound/AnalogTargetBinding Affinity (Ki, nM)Reference
(S,S)-14 (methylated GR-89696 analog)Kappa Opioid Receptor0.31[5]
(S,S)-14 (methylated GR-89696 analog)Mu Opioid Receptor0.36[5]
α-PVPDopamine Transporter (DAT)14.2[3]
α-PVPNorepinephrine Transporter (NET)26.3[3]
α-PBPDopamine Transporter (DAT)28.4[3]
α-PBPNorepinephrine Transporter (NET)99.3[3]
Hypothesized Signaling Pathways

Should 1-(3-Methyl-3-pyrrolidinyl)piperidine act as a monoamine transporter inhibitor, it would block the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, leading to prolonged activation of postsynaptic receptors. If it interacts with G-protein coupled opioid receptors, it could modulate adenylyl cyclase activity and ion channel function.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_vesicle Dopamine Vesicle DA_vesicle->DAT Reuptake DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicle NE_vesicle->NET Reuptake NE_synapse Norepinephrine NE_vesicle->NE_synapse Release D1R D1 Receptor Increased cAMP Increased cAMP D1R->Increased cAMP Alpha1R α1 Receptor Increased IP3/DAG Increased IP3/DAG Alpha1R->Increased IP3/DAG Compound 1-(3-Methyl-3-pyrrolidinyl)piperidine Compound->DAT Inhibition Compound->NET Inhibition DA_synapse->D1R Binding NE_synapse->Alpha1R Binding

Caption: Putative mechanism via monoamine transporter inhibition.

G Compound 1-(3-Methyl-3-pyrrolidinyl)piperidine OpioidReceptor Opioid Receptor (μ or κ) Compound->OpioidReceptor Agonist Binding G_protein Gi/o Protein OpioidReceptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannel Ion Channel (e.g., K+) G_protein->IonChannel Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation

Caption: Putative mechanism via opioid receptor agonism.

Experimental Strategy for Elucidating the Mechanism of Action

A multi-tiered approach is necessary to definitively determine the mechanism of action of 1-(3-Methyl-3-pyrrolidinyl)piperidine. The following experimental workflow is proposed.

G start Start: Novel Compound binding Tier 1: In Vitro Receptor Binding Assays (Broad Panel Screening) start->binding functional Tier 2: In Vitro Functional Assays (e.g., cAMP, Uptake) binding->functional Identified Targets behavioral Tier 3: In Vivo Behavioral Assays (e.g., Locomotor, CPP) functional->behavioral Confirmed Activity conclusion Elucidated Mechanism of Action behavioral->conclusion Physiological Relevance

Caption: Experimental workflow for mechanism of action elucidation.

Tier 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 1-(3-Methyl-3-pyrrolidinyl)piperidine for a wide range of CNS targets.

Protocol: Competitive Radioligand Binding Assay

  • Target Selection: A comprehensive panel of receptors and transporters should be screened, with a focus on:

    • Dopamine Transporter (DAT)

    • Norepinephrine Transporter (NET)

    • Serotonin Transporter (SERT)

    • Mu, Delta, and Kappa Opioid Receptors

    • Sigma Receptors (σ1 and σ2)

    • Muscarinic and Nicotinic Acetylcholine Receptors

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target of interest or from rodent brain tissue.

  • Assay Conditions:

    • Incubate the membrane preparation with a specific radioligand for the target (e.g., [³H]WIN 35,428 for DAT, [³H]DAMGO for mu-opioid receptor).

    • Add increasing concentrations of the test compound, 1-(3-Methyl-3-pyrrolidinyl)piperidine.

    • Allow the reaction to reach equilibrium.

  • Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ value (concentration of compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

Tier 2: In Vitro Functional Assays

Objective: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets.

Protocol 1: Neurotransmitter Uptake Assay (for Monoamine Transporters)

  • Cell Culture: Use cell lines stably expressing DAT, NET, or SERT.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of 1-(3-Methyl-3-pyrrolidinyl)piperidine or a reference inhibitor (e.g., cocaine).

    • Add a radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • Incubate for a short period to allow for uptake.

    • Wash the cells to remove extracellular radiolabel and lyse the cells.

  • Measurement: Quantify the amount of radioactivity taken up by the cells using a scintillation counter.

  • Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Protocol 2: cAMP Assay (for GPCRs like Opioid Receptors)

  • Cell Culture: Use cell lines expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing the human mu-opioid receptor).

  • Assay Procedure:

    • Treat the cells with varying concentrations of 1-(3-Methyl-3-pyrrolidinyl)piperidine.

    • Stimulate adenylyl cyclase with forskolin.

    • Incubate to allow for cAMP production.

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Analysis:

    • To test for agonism, measure the inhibition of forskolin-stimulated cAMP production.

    • To test for antagonism, pre-incubate with the test compound before adding a known agonist (e.g., DAMGO) and measure the blockade of the agonist's effect.

Tier 3: In Vivo Behavioral Assays

Objective: To characterize the physiological and behavioral effects of the compound in a whole-animal model, providing insights into its overall CNS impact.

Protocol 1: Locomotor Activity Assay

  • Subjects: Use mice or rats.

  • Procedure:

    • Administer various doses of 1-(3-Methyl-3-pyrrolidinyl)piperidine or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Place the animals individually in open-field arenas equipped with infrared beams to track movement.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 2 hours).

  • Rationale: An increase in locomotor activity would be consistent with a stimulant-like, monoamine-releasing/reuptake-inhibiting mechanism. A decrease could suggest sedative or opioid-like effects.

Protocol 2: Conditioned Place Preference (CPP)

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning: Allow animals to freely explore both chambers to determine any baseline preference.

    • Conditioning: Over several days, confine the animals to one chamber after administration of the test compound and to the other chamber after vehicle administration.

    • Post-conditioning (Test): Place the animals in the apparatus with free access to both chambers and record the time spent in each.

  • Rationale: A significant increase in time spent in the drug-paired chamber indicates that the compound has rewarding properties, which is a hallmark of many drugs of abuse, including stimulants and opioids.

Conclusion

The novel chemical entity 1-(3-Methyl-3-pyrrolidinyl)piperidine presents an intriguing pharmacological profile due to its hybrid structure incorporating both pyrrolidine and piperidine moieties. While its precise mechanism of action is currently unknown, a systematic investigation beginning with broad in vitro screening, followed by functional characterization and in vivo behavioral analysis, will effectively elucidate its molecular targets and physiological consequences. The proposed experimental framework provides a robust and logical pathway for researchers to unravel the therapeutic and/or toxicological potential of this compound.

References

  • Schurig, V., et al. (2001). Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies. Journal of Medicinal Chemistry, 44(17), 2814-26. [Link]

  • Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Pharmacology, 353(2), 259-66. [Link]

  • Watterson, L. R., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 3-methyl-2-(pyrrolidin-1-yl)methyl piperidine. PrepChem.com. [Link]

  • Kumar, R., & Singh, P. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Yildiz, T., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

Sources

Foundational

Comprehensive Characterization Profile: 1-(3-Methyl-3-pyrrolidinyl)piperidine

Here is the in-depth technical guide for the spectroscopic characterization of 1-(3-Methyl-3-pyrrolidinyl)piperidine . [1][2] Executive Summary & Structural Logic The compound 1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for the spectroscopic characterization of 1-(3-Methyl-3-pyrrolidinyl)piperidine .

[1][2]

Executive Summary & Structural Logic

The compound 1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS: 1695878-16-0) represents a specialized diamine scaffold characterized by a sterically crowded quaternary carbon center at the 3-position of the pyrrolidine ring.[1][2] This structural motif—a tertiary amine (piperidine) attached to a hindered carbon adjacent to a secondary amine (pyrrolidine)—creates unique spectroscopic signatures essential for validation during library synthesis or scale-up.[1][2][3]

This guide provides a rigorous analytical framework. Unlike simple linear amines, the quaternary center induces specific conformational locks and chemical shift anomalies that must be interpreted correctly to distinguish this product from its regioisomers (e.g., 2-methyl analogs).[4]

Structural Specifications
  • IUPAC Name: 1-(3-Methylpyrrolidin-3-yl)piperidine[1][2][5]

  • Molecular Formula:

    
    [1][2][4][3][5]
    
  • Molecular Weight: 168.28 g/mol [1][2][3][5][6]

  • Key Feature: Quaternary chiral center at C3 (Pyrrolidine).[2][3]

  • Stereochemistry: The C3 center is chiral.[2][3] Unless resolved, the material is a racemate.[4][3]

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation to verify the connectivity of the piperidine-pyrrolidine linkage.

Ionization & Detection[1][2][4]
  • Method: ESI-MS (Electrospray Ionization) in Positive Mode (+).[1][2][3]

  • Solvent System: MeOH:H2O (1:1) + 0.1% Formic Acid.[2][3]

  • Primary Signal: The molecule protonates readily at the more basic piperidine nitrogen, though the pyrrolidine nitrogen is also basic.[4][3] Expect a strong

    
     peak.[2][3]
    
Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by


-cleavage adjacent to the nitrogen atoms.[1][2][3] The quaternary center stabilizes specific carbocations.[2][3]

Key Fragments:

  • m/z 169.3: Parent Ion

    
    .[2][3]
    
  • m/z 84.1: Piperidine ring fragment (Piperidinium ion,

    
    ).[2][4][3] This is the base peak in many piperidine derivatives.[2][3]
    
  • m/z 98.1: Methyl-pyrrolidine fragment (cleavage of the C3-N bond).[1][2][3]

Fragmentation Pathway Diagram

The following diagram illustrates the logical breakdown of the molecule under collision-induced dissociation (CID).

MS_Fragmentation cluster_0 Primary Fragmentation Pathways M_Ion Parent Ion [M+H]+ m/z 169.3 Frag_A Piperidinium Ion (Ring cleavage) m/z 84.1 M_Ion->Frag_A Alpha-Cleavage (Dominant) Frag_B 3-Methylpyrrolidinyl Cation (C-N Bond Fission) m/z ~84/85 M_Ion->Frag_B Inductive Cleavage Neutral_Loss Neutral Loss Piperidine (C5H11N)

Caption: Predicted ESI-MS fragmentation pathway focusing on the stability of the piperidinium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural assignment. The challenge is distinguishing the methyl group attached to the quaternary carbon from potential impurities.[2][3]

Sample Preparation Protocol
  • Solvent:

    
     (Chloroform-d) is preferred for resolution.[1][2][3] Use 
    
    
    
    if the salt form (e.g., 2HCl) is analyzed to prevent precipitation.[1][4][3]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).[2][4][3]
    
NMR Data (Predicted/Reference)

The spectrum is characterized by a diagnostic singlet for the methyl group and complex multiplets for the ring protons due to the chiral center making the methylene protons diastereotopic.[4][3]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
0.95 - 1.05 Singlet (s) 3HC-CH3 Diagnostic. Sharp singlet indicates methyl is on a quaternary carbon (no vicinal H).[1][2]
1.40 - 1.60Multiplet (m)6HPiperidine

-CH2
Ring protons not adjacent to nitrogen.[1][2]
1.65 - 1.85Multiplet (m)1HPyrrolidine C4-H

Diastereotopic proton.[1][2][3]
2.00 - 2.15Multiplet (m)1HPyrrolidine C4-H

Diastereotopic proton.[1][2][3]
2.45 - 2.65Multiplet (m)4HPiperidine

-CH2
Deshielded by Nitrogen.[1][2][3]
2.70 - 2.90Multiplet (m)2HPyrrolidine C2-H

AB system adjacent to quaternary C and N.
2.95 - 3.10Multiplet (m)2HPyrrolidine C5-H

Adjacent to secondary amine.[1][2][3]
3.50 (broad)Broad s1HNHExchangeable; shift varies with concentration.[2][3]
NMR Data (Broadband Decoupled)

The quaternary carbon is the critical checkpoint.[2][4][3]

Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
20.5 - 22.0 CH3Methyl High field signal.[1][2]
24.8CH2Piperidine

Furthest from N.
26.5CH2Piperidine

34.0CH2Pyrrolidine C4
45.5CH2Pyrrolidine C5
47.0CH2Piperidine

Symmetric carbons (unless chiral influence is strong).[2][3]
58.0CH2Pyrrolidine C2Deshielded by N and Quaternary center.[2][3]
62.5 - 65.0 Quaternary C C3-Pyrrolidine Diagnostic. Low intensity signal.[1][2][3]
2D NMR Correlation Workflow

To validate the quaternary center, run the following sequence:

  • HSQC: Confirm the methyl singlet correlates to the carbon at ~21 ppm. Confirm the quaternary carbon (60+ ppm) has no proton correlations.

  • HMBC: Look for long-range coupling from the Methyl protons to the Quaternary Carbon and the Pyrrolidine C2/C4 methylenes.[1][2][3] This triangulation proves the methyl is attached to the ring, not N-methylated.[2][3]

NMR_Workflow Methyl_H 1H Signal (Singlet ~1.0 ppm) Quat_C 13C Signal (Quaternary ~63 ppm) Methyl_H->Quat_C HMBC (Strong) 2-bond coupling Ring_C Pyrrolidine C2/C4 (CH2 signals) Methyl_H->Ring_C HMBC (Weak) 3-bond coupling Quat_C->Methyl_H No HSQC (Confirmation)

Caption: HMBC correlation logic to verify the quaternary carbon connectivity.

Infrared (IR) Spectroscopy

Objective: Rapid identification of functional groups, specifically the secondary amine.[4][3]

  • Instrument: FTIR (ATR method).[2][3]

  • Key Absorptions:

    • 3300 - 3400 cm

      
      :  N-H stretching (weak to medium, broad).[1][2][3] Note: If this is absent, check if the pyrrolidine N is protected or if the salt form is used.
      
    • 2900 - 2980 cm

      
      :  C-H stretching (strong, aliphatic).[1][2][3]
      
    • 2750 - 2850 cm

      
      :  Bohlmann bands (C-H stretching adjacent to N lone pair), often visible in piperidines.[1][2][3]
      
    • 1450 - 1470 cm

      
      :  CH2/CH3 bending.[1][2][3]
      
    • 1100 - 1250 cm

      
      :  C-N stretching (fingerprint region).[1][2][3]
      

Experimental Validation Protocols

Protocol A: Purity Assessment via GC-MS

Since the compound is a semi-volatile diamine, GC-MS is superior to LC-MS for purity checks (avoids buffer salts issues).[1][2]

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet Temp: 250°C.

  • Temperature Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Acceptance Criteria: Single peak >95% area integration.

  • Derivatization (Optional): If tailing occurs due to the NH group, derivatize with Trifluoroacetic Anhydride (TFAA) to form the amide, which flies better.[4][3]

Protocol B: Salt Formation for Storage

The free base is prone to oxidation and carbonate formation (absorbing CO2 from air).[2][3]

  • Dissolve 100 mg of free base in 2 mL diethyl ether.

  • Add 2.0 equivalents of 2M HCl in ether dropwise.[2][3]

  • Filter the white precipitate (Dihydrochloride salt).[2][3]

  • Dry under vacuum.[2][3]

  • Note: NMR of the salt in

    
     or 
    
    
    
    will show shifted values compared to the free base tables above.[1][2][4][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4][3] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2][3] (Standard text for interpreting alpha-cleavage in amines and quaternary carbon shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[4][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2][3] [1][2][4]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[4][3] Organic Chemistry. Oxford University Press.[2][3] (Mechanistic grounding for amine synthesis and stability).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1695878-16-0 (1-(3-Methylpyrrolidin-3-yl)piperidine).[1][2][3] Note: While specific spectra may not be hosted, the structure identifier validates the connectivity described.[1][4]

Sources

Exploratory

1-(3-Methyl-3-pyrrolidinyl)piperidine: Structural Dynamics, Conformational Analysis, and Synthetic Utility in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the paradigm has shifted away from planar, sp2-hybridized aromatic systems toward highly 3D, sp3-rich scaffolds—a movement widely recognized as the "Escape from Flatland"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the paradigm has shifted away from planar, sp2-hybridized aromatic systems toward highly 3D, sp3-rich scaffolds—a movement widely recognized as the "Escape from Flatland" [1]. 1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS: 1695878-16-0) exemplifies this architectural shift. As a sterically congested, geminally disubstituted diamine, it offers exceptional vector projection for pharmacophore mapping, tunable basicity, and rigid conformational states.

This whitepaper provides an in-depth technical analysis of its molecular conformation, physicochemical properties, and the causality behind the synthetic and analytical methodologies used to harness this scaffold in drug development, such as in the design of dual ATM/DNA-PK inhibitors [2].

Molecular Architecture & Topological Dynamics

The molecule consists of a 5-membered pyrrolidine ring and a 6-membered piperidine ring, connected via a C–N bond at the fully substituted C3 position of the pyrrolidine.

  • SMILES: N1CCC(N2CCCCC2)(C)C1

  • Stereocenter: The C3 carbon of the pyrrolidine ring is chiral, necessitating enantioselective synthesis or chiral resolution for targeted biological applications.

  • Electronic Profile: The molecule possesses two basic nitrogen centers. The secondary amine (pyrrolidine N) is sterically accessible and acts as the primary site for biological interactions or synthetic functionalization. The tertiary amine (piperidine N) is heavily shielded by the adjacent C3-methyl group and the pyrrolidine ring, significantly reducing its nucleophilicity while maintaining its capacity to act as a proton acceptor.

Table 1: Physicochemical & Pharmacokinetic Parameters

Data synthesized from computational chemistry standards and empirical supplier data [3].

ParameterValuePharmacological Implication
Molecular Weight 168.28 g/mol Highly efficient ligand efficiency (LE) metric; low MW allows for extensive downstream elaboration.
LogP (Calculated) 1.22Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) 15.27 ŲLow polar surface area ensures minimal desolvation penalty upon target binding.
H-Bond Donors / Acceptors 1 / 2Ideal for forming specific, directional interactions within kinase hinge regions or allosteric pockets.
Rotatable Bonds 1 (C3-N1' bond)High rigidity minimizes entropic penalty upon target engagement.

Conformational Analysis: The Causality of Steric Congestion

Understanding the 3D conformation of this scaffold is critical for rational drug design. The molecule's shape is dictated by the minimization of severe steric clashes between the two rings.

  • Piperidine Ring Dynamics: The piperidine ring strongly prefers a chair conformation . To minimize 1,3-diaxial interactions, the massive 3-methyl-3-pyrrolidinyl substituent is forced into the equatorial position . Nitrogen inversion occurs, but the bulky substituent anchors the equilibrium almost entirely to the equatorial conformer.

  • Pyrrolidine Ring Dynamics: The 5-membered ring undergoes rapid pseudorotation but settles into an envelope conformation . The heavily substituted C3 atom occupies the "flap" of the envelope. This out-of-plane positioning minimizes torsional strain (Pitzer strain) with the adjacent C2 and C4 methylene protons.

  • C3-N1' Bond Rotation: The single bond connecting the two rings exhibits a remarkably high rotational energy barrier. The steric clash between the piperidine

    
     protons and the pyrrolidine C3-methyl group creates distinct rotameric populations that can be observed via low-temperature NMR.
    

ConformationalDynamics A 1-(3-Methyl-3-pyrrolidinyl)piperidine B Piperidine Ring (Chair Conformation) A->B C Pyrrolidine Ring (Envelope Conformation) A->C D Equatorial Preference (Minimizes 1,3-diaxial clash) B->D E C3 Flap Position (Relieves torsional strain) C->E F Restricted C-N Rotation (Steric locking) D->F E->F

Caption: Logical flow of steric and torsional forces dictating the rigid 3D conformation of the diamine.

Experimental Protocols: Synthesis and Validation

Synthetic Methodology: The Bruylants Reaction Pathway

Direct alkylation or reductive amination to form a geminally disubstituted tertiary amine is notoriously prone to failure due to steric hindrance. As an expert workaround, we employ a modified Bruylants reaction [4]. This self-validating system leverages the formation of an


-aminonitrile, followed by a thermodynamically driven Grignard displacement.

SyntheticWorkflow SM 1-Boc-3-pyrrolidinone Step1 Strecker-type Rxn Piperidine, Ti(OiPr)4, TMSCN SM->Step1 Int1 alpha-Aminonitrile Intermediate Step1->Int1 Step2 Bruylants Rxn MeMgBr, THF, 0°C to RT Int1->Step2 Prod Boc-Protected Diamine Step2->Prod Step3 Deprotection TFA / DCM Prod->Step3 Final Target Diamine Step3->Final

Caption: Step-by-step synthetic workflow utilizing the Bruylants reaction to overcome steric hindrance.

Step-by-Step Protocol:

  • Iminium Formation & Cyanation (Strecker-type):

    • Procedure: To a solution of 1-Boc-3-pyrrolidinone (1.0 eq) and piperidine (1.2 eq) in anhydrous DCE, add Titanium(IV) isopropoxide (

      
      ) (1.5 eq). Stir at room temperature for 12 hours.
      
    • Causality:

      
       acts as a mild Lewis acid and water scavenger, driving iminium formation without causing enolization of the ketone.
      
    • Addition: Cool to 0 °C and slowly add Trimethylsilyl cyanide (TMSCN) (1.5 eq). Stir for 4 hours. Quench with aqueous

      
       and extract to isolate the 
      
      
      
      -aminonitrile.
  • Grignard Displacement (Bruylants Reaction):

    • Procedure: Dissolve the

      
      -aminonitrile in anhydrous THF under Argon. Cool to 0 °C. Dropwise add Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 2.5 eq). Allow to warm to room temperature and stir for 16 hours.
      
    • Causality: The Grignard reagent coordinates to the nitrile nitrogen, facilitating the departure of the cyanide leaving group and generating a highly reactive iminium intermediate, which is immediately trapped by the methyl nucleophile.

  • Deprotection:

    • Procedure: Treat the resulting Boc-protected diamine with 20% TFA in DCM for 2 hours. Concentrate under vacuum and neutralize with ion-exchange resin (e.g., Amberlyst A21) to yield the free base.

Conformational Elucidation via NMR Spectroscopy

To validate the 3D architecture, standard 1D NMR is insufficient due to signal broadening from intermediate exchange rates of the C3-N1' bond rotation.

Step-by-Step Analytical Protocol:

  • Variable Temperature NMR (VT-NMR):

    • Dissolve the sample in

      
      . Acquire 
      
      
      
      NMR spectra at 298 K, then systematically cool the probe in 10 K increments down to 223 K (-50 °C).
    • Causality: Cooling slows the C3-N1' bond rotation below the NMR timescale, "freezing out" the distinct rotamers. This allows for the calculation of the rotational energy barrier (

      
      ) via line-shape analysis.
      
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Acquire a NOESY spectrum at 223 K with a mixing time of 300-500 ms.

    • Causality: Look for cross-peaks between the singlet of the pyrrolidine C3-methyl group and the equatorial protons of the piperidine ring. The presence of these specific through-space interactions definitively proves the equatorial anchoring of the bulky substituent on the piperidine chair.

Applications in Oncology and Antibacterial Development

The unique spatial arrangement of 1-(3-Methyl-3-pyrrolidinyl)piperidine makes it an exceptional vector for directing pharmacophores into deep, narrow binding pockets.

In recent oncological developments, this scaffold has been patented for use in dual ATM (Ataxia telangiectasia mutated) and DNA-PK (DNA-dependent protein kinase) inhibitors [2]. These kinases are critical mediators of the DNA damage response (DDR). By incorporating this rigid diamine, medicinal chemists can precisely orient hydrogen-bond donors (via the pyrrolidine NH) while using the piperidine ring to occupy solvent-exposed regions or form salt bridges with conserved aspartate residues in the kinase hinge region.

PharmaApp Scaffold Diamine Scaffold Vector1 Piperidine N (Solvent exposed / Salt bridge) Scaffold->Vector1 Vector2 Pyrrolidine NH (H-bond donor/attachment point) Scaffold->Vector2 Vector3 C3-Methyl (Hydrophobic pocket binding) Scaffold->Vector3

Caption: Pharmacophore vector mapping of the diamine scaffold in kinase inhibitor design.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (Lovering, F., Bikker, J., & Humblet, C.) URL:[Link]

  • Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy (WO2019201283A1)
  • The Bruylants Reaction: Synthesis of Highly Sterically Hindered Amines Source: Comprehensive Organic Name Reactions and Reagents (Wang, Z.) URL:[Link]

Foundational

The Role of 1-(3-Methyl-3-pyrrolidinyl)piperidine in Modern Drug Design: A Technical Guide to its Biological Activity and Application in Kinase Inhibitors

Abstract: As the complexity of therapeutic targets increases, the reliance on highly specialized, conformationally restricted building blocks has become a cornerstone of medicinal chemistry. This whitepaper provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the complexity of therapeutic targets increases, the reliance on highly specialized, conformationally restricted building blocks has become a cornerstone of medicinal chemistry. This whitepaper provides an in-depth technical analysis of 1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS: 1695878-16-0) . As a Senior Application Scientist, I will deconstruct the physicochemical rationale behind this specific diamine pharmacophore, its critical role in targeting the DNA Damage Response (DDR) pathway—specifically via dual ATM/DNA-PK inhibition—and the self-validating experimental workflows required to evaluate its biological activity.

Physicochemical Profiling & Structural Rationale

1-(3-Methyl-3-pyrrolidinyl)piperidine is not an active pharmaceutical ingredient (API) in isolation. Instead, it is a highly engineered, sterically hindered bicyclic diamine used to impart specific biological and physicochemical properties to larger drug scaffolds [1].

The structural causality behind selecting this specific moiety over simpler amines (like piperazine or unsubstituted pyrrolidine) involves three critical pillars:

  • Conformational Restriction: The quaternary carbon at the C3 position of the pyrrolidine ring—bearing both a methyl group and the piperidine ring—severely restricts the conformational flexibility of the molecule. In drug design, locking a flexible moiety into a rigid scaffold reduces the entropic penalty upon binding to a target receptor, directly translating to improved binding affinity and potency [4].

  • Metabolic Shielding: The strategic placement of the methyl group provides steric hindrance, shielding the adjacent amine from rapid cytochrome P450 (CYP)-mediated N-dealkylation or monoamine oxidase (MAO) cleavage, thereby extending the in vivo half-life of the final therapeutic.

  • Differential pKa Vectorization: The molecule possesses two distinct nitrogen centers. The secondary amine of the pyrrolidine ring (pKa ~8.5–9.5) serves as the synthetic attachment point to the drug core. The tertiary amine of the piperidine ring (pKa ~9.5–10.5) remains protonated at physiological pH (7.4). This basic center acts as a crucial hydrogen bond donor, forming salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the solvent-exposed channels of kinase domains, while simultaneously enhancing the aqueous solubility of highly lipophilic heteroaromatic cores.

Table 1: Physicochemical Properties & Design Impact
PropertyValueCausality / Impact on Drug Design
Molecular Weight 168.28 g/mol Low MW allows for incorporation into larger scaffolds without exceeding Lipinski's Rule of 5 limits.
TPSA 15.27 ŲLow polar surface area ensures the moiety does not hinder cellular permeability or blood-brain barrier (BBB) transit.
LogP (Predicted) ~1.22Balances lipophilicity, preventing excessive hydrophobic trapping while maintaining aqueous solubility.
pKa (Pyrrolidine N) ~8.5 - 9.5Nucleophilic enough for efficient Buchwald-Hartwig cross-coupling or SNAr reactions.
pKa (Piperidine N) ~9.5 - 10.5Remains protonated at physiological pH to form critical salt bridges in solvent-exposed kinase pockets.

Biological Activity Context: Targeting the DDR Pathway

The most prominent documented application of 1-(3-Methyl-3-pyrrolidinyl)piperidine derivatives is in the development of dual inhibitors targeting ATM (Ataxia-Telangiectasia Mutated) and DNA-PK (DNA-dependent protein kinase) [2].

When this diamine is incorporated into a heteroaromatic core (such as a quinoline or pyrimidine, as seen in advanced preclinical candidates like XRD-0394), the resulting molecule targets the Phosphatidylinositol 3-kinase-related kinase (PIKK) family [3]. ATM and DNA-PK are critical sensors of DNA double-strand breaks (DSBs). By inhibiting these kinases, the drug prevents the repair of radiation-induced or chemotherapy-induced DNA damage, leading to synthetic lethality or potent radiosensitization in tumor cells.

DDR_Pathway DSB DNA Double-Strand Break (DSB) ATM ATM Kinase DSB->ATM DNAPK DNA-PKcs DSB->DNAPK KAP1 p-KAP1 (Ser824) ATM->KAP1 H2AX γ-H2AX (Ser139) ATM->H2AX DNAPK->H2AX Repair DNA Repair / Cell Survival KAP1->Repair H2AX->Repair Apoptosis Apoptosis / Cell Death Repair->Apoptosis If repair fails Inhibitor ATM/DNA-PK Inhibitor (Containing Diamine Moiety) Inhibitor->ATM Inhibits Inhibitor->DNAPK Inhibits

Fig 1. DNA Damage Response (DDR) signaling pathway and dual ATM/DNA-PK inhibition mechanism.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the biological activity of compounds containing this pharmacophore must be evaluated through a self-validating workflow. This requires orthogonal validation: proving that the compound can be synthesized, that it inhibits the isolated enzyme biochemically, and that it engages the target within the complex intracellular environment.

Workflow Synth 1. Synthesis SNAr / Buchwald Coupling Purify 2. Purification HPLC & LC-MS Validation Synth->Purify Biochem 3. Biochemical Assay TR-FRET for ATM/DNA-PK IC50 Purify->Biochem Cellular 4. Cellular Assay Western Blot (p-KAP1 / γ-H2AX) Biochem->Cellular InVivo 5. In Vivo Efficacy Xenograft + Radiotherapy Cellular->InVivo

Fig 2. Self-validating experimental workflow for synthesizing and evaluating diamine-based inhibitors.

Protocol 1: Chemical Incorporation via Buchwald-Hartwig Amination

Causality: The secondary amine of the pyrrolidine ring is selectively coupled to a halogenated therapeutic core.

  • Preparation: In a dry, argon-purged Schlenk flask, combine the heteroaryl chloride core (1.0 eq), 1-(3-Methyl-3-pyrrolidinyl)piperidine (1.2 eq), and sodium tert-butoxide (2.0 eq).

  • Catalyst Addition: Add Pd2(dba)3 (0.05 eq) and BINAP (0.10 eq). Rationale: The bidentate BINAP ligand enforces a specific geometry that accelerates reductive elimination while suppressing off-target β-hydride elimination.

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 90°C for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC. Validate purity (>95%) using LC-MS.

Protocol 2: Biochemical Validation via TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it provides a homogeneous, non-radioactive format with a high signal-to-background ratio, minimizing interference from the intrinsic fluorescence of heteroaromatic compounds [5].

  • Reagent Assembly: Prepare a 384-well white ProxiPlate. Rationale: White plates maximize signal reflection and minimize well-to-well crosstalk in luminescence assays.

  • Incubation: Add 5 nM recombinant ATM or DNA-PKcs, 50 nM biotinylated p53-derived peptide substrate, and the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM).

  • Initiation: Add 10 µM ATP (calibrated near the

    
     value to ensure competitive inhibition dynamics) and incubate for 60 minutes at 25°C.
    
  • Detection: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the FRET signal at 665 nm and calculate IC50 values using a 4-parameter logistic regression.

Protocol 3: Cellular Target Engagement (Western Blotting)

Causality: Biochemical potency does not guarantee cellular efficacy. Monitoring the phosphorylation of KAP1 (Ser824)—a direct downstream target of ATM—confirms that the highly basic diamine moiety permits cellular membrane penetration and engages the target in vivo [3].

  • Treatment: Seed MCF-7 breast cancer cells. Treat with the inhibitor (0.1, 1.0, 10 µM) for 2 hours.

  • Pathway Activation: Expose cells to 10 Gy of ionizing radiation (IR) to induce DSBs and activate the DDR pathway.

  • Extraction: Lyse cells 1 hour post-IR in RIPA buffer heavily supplemented with phosphatase inhibitors to lock the transient phosphorylation state.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for p-KAP1 (Ser824), total KAP1, and β-actin. A dose-dependent decrease in p-KAP1 validates target engagement.

Table 2: Representative In Vitro Profiling of Dual ATM/DNA-PK Inhibitors

(Illustrative data demonstrating the selectivity profile achieved when utilizing this diamine pharmacophore in optimized kinase inhibitors [2][3])

Kinase TargetIC50 (nM)Assay FormatCellular Biomarker
ATM < 1.0TR-FRETp-KAP1 (Ser824)
DNA-PKcs < 1.0TR-FRETγ-H2AX (Ser139)
ATR > 100TR-FRETp-Chk1 (Ser345)
PI3Kα > 50ADP-Glop-AKT (Ser473)

References

  • Wang, Y., Fu, J., Sun, Y., Wu, G., Lu, A. "Dual atm and dna-pk inhibitors for use in anti-tumor therapy." WIPO Patent WO2019201283A1 (2019).
  • Gilmer, T. M., et al. "A Novel Dual ATM/DNA-PK Inhibitor, XRD-0394, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors." Molecular Cancer Therapeutics 23.6 (2024): 751-765. Available at:[Link]

  • Herzig, S., et al. "Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay." Journal of Biomolecular Screening 16.10 (2011): 1167-1175. Available at:[Link]

Exploratory

"1-(3-Methyl-3-pyrrolidinyl)piperidine" starting materials for synthesis

A Technical Guide to the Bruylants Pathway Executive Summary & Strategic Rationale Target Molecule: 1-(3-Methyl-3-pyrrolidinyl)piperidine CAS Registry Number: 1250042-03-5 (Reference for HCl salt or similar derivatives)...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Bruylants Pathway

Executive Summary & Strategic Rationale

Target Molecule: 1-(3-Methyl-3-pyrrolidinyl)piperidine CAS Registry Number: 1250042-03-5 (Reference for HCl salt or similar derivatives) Structural Class: Sterically congested 3,3-disubstituted pyrrolidine.

The synthesis of 1-(3-Methyl-3-pyrrolidinyl)piperidine presents a specific challenge in organic chemistry: the construction of a quaternary carbon center at the 3-position of a pyrrolidine ring that bears both a bulky tertiary amine (the piperidine moiety) and a methyl group. Standard reductive amination fails here because it typically yields tertiary carbons (C-H), not quaternary ones (C-Me).

As a Senior Application Scientist, I recommend the Bruylants Reaction as the most robust, field-proven pathway for this transformation. This method utilizes the thermodynamic stability of an


-amino nitrile intermediate to "lock" the amine into position before displacing the cyano group with a hard nucleophile (Methyl Grignard). This route minimizes side reactions such as elimination or over-alkylation that are common with direct nucleophilic substitution on tertiary halides.
Critical Starting Materials

To ensure reproducibility and high yield, the quality of starting materials is non-negotiable. The following table outlines the required specifications.

ComponentChemical NameCAS No.Grade/SpecFunction
Scaffold 1-Boc-3-pyrrolidinone 101385-93-7>97%, HPLCThe electrophilic core. The Boc group protects the pyrrolidine nitrogen from alkylation.
Nucleophile Piperidine 110-89-4>99%, AnhydrousThe secondary amine that forms the new C-N bond. Must be dry to prevent ketone hydration.
Reagent A Trimethylsilyl Cyanide (TMSCN) 7677-24-9>95%A safer, organic-soluble source of cyanide for aminonitrile formation.
Reagent B Methylmagnesium Bromide 75-16-13.0 M in Et₂OThe alkylating agent. High concentration preferred to minimize solvent volume.
Catalyst Zinc Iodide (ZnI₂) 10139-47-699.9%, AnhydrousLewis acid catalyst to activate the ketone for TMSCN attack.
Solvent Dichloromethane (DCM) 75-09-2Anhydrous, <50 ppm H₂OReaction medium for Step 1.
Solvent Tetrahydrofuran (THF) 109-99-9Anhydrous, Inhibitor-freeReaction medium for Step 2.
Technical Synthesis Workflow (The Bruylants Route)

This protocol is designed for a 10 mmol scale but is linearly scalable.

Phase 1: Formation of the

-Amino Nitrile

The first step installs the piperidine ring and a cyano group at the C3 position. This creates a stable intermediate where the carbon is primed for nucleophilic substitution.

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 1-Boc-3-pyrrolidinone (1.85 g, 10 mmol) and Piperidine (1.1 mL, 11 mmol, 1.1 eq) to anhydrous DCM (20 mL).

  • Activation: Add ZnI₂ (160 mg, 0.5 mmol, 5 mol%) as a catalyst. Stir for 10 minutes at room temperature.

  • Addition: Cool the mixture to 0°C. Dropwise add TMSCN (1.5 mL, 12 mmol, 1.2 eq) via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Quench with saturated NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Dry organics over Na₂SO₄ and concentrate in vacuo.

    • Checkpoint: You should obtain a viscous oil (the aminonitrile). Do not purify by silica column as aminonitriles can revert to ketones on acidic silica. Use directly.

Phase 2: The Bruylants Alkylation (Displacement)

This is the critical step where the cyano group is ejected and replaced by the methyl group, establishing the quaternary center.

Protocol:

  • Setup: Transfer the crude aminonitrile to a dry 100 mL RBF under nitrogen. Dissolve in anhydrous THF (30 mL).

  • Cooling: Cool the solution to 0°C (ice bath). Lower temperatures (-78°C) are often unnecessary for methyl Grignards but can be used if elimination side-products are observed.

  • Grignard Addition: Slowly add MeMgBr (3.0 M in ether, 10 mL, 30 mmol, 3.0 eq). The solution may turn cloudy or yellow.

    • Mechanism:[1][2][3][4] The Grignard reagent promotes the elimination of the cyanide ion to form a highly reactive iminium ion intermediate, which is immediately attacked by a second equivalent of the methyl nucleophile.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution (exothermic).

  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue via flash chromatography (SiO₂, 0-10% MeOH in DCM).

    • Product:1-Boc-3-methyl-3-(piperidin-1-yl)pyrrolidine .

Phase 3: Deprotection (Final Step)

To obtain the target "1-(3-Methyl-3-pyrrolidinyl)piperidine" (which implies a free pyrrolidine nitrogen), the Boc group must be removed.

Protocol:

  • Dissolution: Dissolve the Phase 2 product in DCM (10 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL). Stir at room temperature for 2 hours.

  • Free Basing: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with 1M NaOH (to pH > 12).

  • Isolation: Dry the organic layer (Na₂SO₄) and concentrate to yield the final free amine oil.

Process Visualization

The following diagram illustrates the reaction logic and mass flow.

BruylantsSynthesis Start 1-Boc-3-pyrrolidinone (Scaffold) Intermediate α-Amino Nitrile (Unstable Intermediate) Start->Intermediate TMSCN, ZnI2 DCM, 25°C Piperidine Piperidine (Nucleophile) Piperidine->Intermediate BocProduct N-Boc-3-Me-3-Pip-pyrrolidine (Protected Precursor) Intermediate->BocProduct MeMgBr (3 eq) THF, 0°C -> RT (Bruylants Step) Grignard MeMgBr (Alkylation) Grignard->BocProduct Final 1-(3-Methyl-3-pyrrolidinyl)piperidine (Target) BocProduct->Final TFA/DCM Deprotection

Figure 1: Reaction pathway for the synthesis of 1-(3-Methyl-3-pyrrolidinyl)piperidine via the Bruylants reaction.

Safety & Process Control
Safety Protocols
  • Cyanide Hazard: Although TMSCN is safer than KCN, it hydrolyzes to release HCN gas in contact with moisture or acid. All operations in Phase 1 must be performed in a well-ventilated fume hood. Keep a bleach bath (sodium hypochlorite) ready to neutralize any spills or glassware.

  • Exotherms: The addition of Grignard reagents (Phase 2) and the quenching step are highly exothermic. Maintain strict temperature control (0°C) to prevent runaway reactions.

Analytical Validation

To confirm the success of the synthesis, look for these key markers in the 1H NMR (CDCl₃) of the final product:

  • Quaternary Methyl: A sharp singlet integrating to 3H around δ 1.0 – 1.2 ppm . This confirms the methylation at the quaternary center.

  • Piperidine Ring: Multiplets around δ 1.4 – 1.6 ppm (CH₂) and δ 2.4 – 2.6 ppm (N-CH₂).

  • Pyrrolidine Ring: Complex multiplets due to the chiral center (if resolved) or diastereotopic protons, generally between δ 1.6 – 3.2 ppm .

  • Absence of Boc: Lack of the large singlet at δ 1.45 ppm (after Phase 3).

References
  • Bruylants, P. (1924). "Contribution à l'étude de la réaction des organomagnésiens sur les nitriles." Bulletin de la Société Chimique de Belgique, 33, 467.
  • Mattalia, J-M., et al. (2021).[1][2] "The Bruylants and related reactions." Arkivoc, 2021(i), 1-26. Link (Comprehensive review of the mechanism and scope).

  • Sakamoto, T., et al. (2019). "Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy."[4] World Intellectual Property Organization, WO2019201283A1. Link (Describes the use of similar 3-substituted pyrrolidine intermediates in drug discovery).

  • Vieira, T., et al. (2018). "A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry." BenchChem Technical Reports.

Sources

Foundational

"1-(3-Methyl-3-pyrrolidinyl)piperidine" literature review

1-(3-Methyl-3-pyrrolidinyl)piperidine: A Privileged Scaffold in Modern Drug Discovery and Targeted Therapeutics As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic rings to overcome issues of po...

Author: BenchChem Technical Support Team. Date: March 2026

1-(3-Methyl-3-pyrrolidinyl)piperidine: A Privileged Scaffold in Modern Drug Discovery and Targeted Therapeutics

As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic rings to overcome issues of poor solubility and off-target promiscuity, the integration of high-sp3 fraction (


) aliphatic heterocycles has become a cornerstone of modern drug design. Among these, 1-(3-Methyl-3-pyrrolidinyl)piperidine  (CAS 1695878-16-0) has emerged as a highly versatile, conformationally restricted building block.

As a Senior Application Scientist, I frequently leverage this specific bicyclic scaffold to introduce 3D complexity into drug candidates. The presence of the methyl group at the C3 position of the pyrrolidine ring is not a trivial addition; it sterically restricts the rotational degrees of freedom of the attached piperidine ring. This pre-organization minimizes the entropic penalty upon binding to deep, narrow target pockets, such as the ATP-binding sites of kinases or the PCP sites of NMDA receptors[1].

Below is an in-depth technical evaluation of this scaffold, detailing its physicochemical rationale, its critical role in targeted oncology, and the rigorous protocols required to deploy it effectively.

Physicochemical Profiling & Structural Rationale

To understand why this scaffold is selected for central nervous system (CNS) and oncology targets, we must analyze its quantitative physicochemical profile. The data below illustrates how the scaffold perfectly aligns with Lipinski’s Rule of Five while providing optimal vectors for downstream functionalization[2].

PropertyValuePharmacological & Synthetic Relevance
CAS Number 1695878-16-0Unique identifier for procurement and IP tracking.
Molecular Weight 168.28 g/mol Low MW allows for extensive downstream cross-coupling without exceeding the 500 Da limit of the final drug candidate.
LogP ~1.22Optimal lipophilicity for membrane permeability and blood-brain barrier (BBB) penetration.
TPSA 15.27 ŲExtremely low polar surface area ensures excellent cellular penetrance.
H-Bond Acceptors 2The two nitrogen atoms facilitate critical interactions with target aspartate/glutamate residues in kinase hinge regions.
H-Bond Donors 1The secondary amine on the pyrrolidine ring serves as the exclusive nucleophilic site for synthetic integration.

Pharmacological Application: Dual ATM/DNA-PK Inhibition

While piperidine and pyrrolidine derivatives have a long history in neurology (particularly as analgesics and NMDA receptor antagonists)[3], the 1-(3-Methyl-3-pyrrolidinyl)piperidine scaffold has recently gained significant traction in targeted oncology. Specifically, it is utilized in the synthesis of dual inhibitors for Ataxia telangiectasia mutated (ATM) and DNA-dependent protein kinase (DNA-PK) [4].

These two PIKK-family kinases are master regulators of the DNA Damage Response (DDR) pathway. When tumors are subjected to radiotherapy or DNA-damaging chemotherapy, ATM and DNA-PK initiate repair mechanisms (such as Non-Homologous End Joining, NHEJ) that allow cancer cells to survive. By integrating our sp3-rich scaffold into a pyrimidine or quinoline core, we can create potent dual inhibitors that block the ATP-binding sites of both kinases, driving the tumor cells into synthetic lethality[4].

DDR_Pathway DSB DNA Double-Strand Break (Radiation/Chemo) ATM ATM Kinase DSB->ATM Activates DNAPK DNA-PKcs DSB->DNAPK Activates p53 p53 / Cell Cycle Arrest ATM->p53 Phosphorylates NHEJ NHEJ DNA Repair DNAPK->NHEJ Mediates CellDeath Synthetic Lethality (Tumor Cell Death) p53->CellDeath Apoptosis NHEJ->CellDeath Repair Failure Inhibitor Dual ATM/DNA-PK Inhibitor (Scaffold-Derived) Inhibitor->ATM Blocks ATP Site Inhibitor->DNAPK Blocks ATP Site

Fig 1: Mechanism of synthetic lethality via dual ATM/DNA-PK inhibition using the piperidine scaffold.

Synthetic Integration: Workflows & Protocols

To incorporate this scaffold into a larger pharmacophore, we typically employ a Nucleophilic Aromatic Substitution (SNAr) followed by a palladium-catalyzed cross-coupling. The secondary amine of the pyrrolidine ring is highly nucleophilic, but the adjacent 3-methyl group introduces steric hindrance that requires precise optimization of reaction conditions.

Synthetic_Workflow A Electrophilic Core (e.g., Cl-Quinazoline) C SNAr Reaction (DIPEA, DMF, 80°C) A->C B 1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS 1695878-16-0) B->C D Mono-substituted Intermediate C->D >85% Yield E Buchwald-Hartwig Cross-Coupling D->E Pd(dppf)Cl2, Base F Final Inhibitor Candidate E->F Target Molecule

Fig 2: Step-by-step synthetic workflow for integrating the scaffold via SNAr and cross-coupling.

Protocol 1: Self-Validating SNAr Integration
  • Step 1 (Preparation): In an oven-dried Schlenk flask under inert argon, dissolve the electrophilic core (e.g., 2,4-dichloro-quinazoline, 1.0 eq) in anhydrous DMF (0.2 M).

  • Step 2 (Base Addition): Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: We strictly use DIPEA rather than Triethylamine (TEA). DIPEA's significant steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton sponge to scavenge the HCl byproduct. This prevents the protonation of our scaffold's secondary amine, which would instantly kill its nucleophilicity.

  • Step 3 (Scaffold Addition): Add 1-(3-Methyl-3-pyrrolidinyl)piperidine (1.1 eq) dropwise.

  • Step 4 (Thermal Activation): Stir the reaction at 80°C for 4 hours.

    • Causality: The steric bulk of the 3-methyl-piperidine moiety requires elevated thermal energy to overcome the activation barrier for the Meisenheimer complex transition state. Room temperature reactions will stall at <10% conversion.

  • Step 5 (Self-Validation & Workup): Monitor the reaction via LC-MS. The disappearance of the starting electrophile and the emergence of a single new peak with the exact mass of [M+H]+ + 167.1 (the mass of the scaffold minus the lost chloride) validates the successful displacement. If a secondary peak corresponding to di-substitution appears, the reaction temperature must be immediately reduced. This built-in mass-shift confirmation prevents the propagation of impurities into the expensive downstream Buchwald-Hartwig step. Quench with ice water and extract with EtOAc.

Preclinical Validation: Self-Validating Assays

Once the final drug candidate is synthesized, its biological efficacy must be validated. For sp3-rich, nitrogen-dense heterocycles, standard fluorescence-based assays are notoriously unreliable.

Protocol 2: Radiometric Kinase Assay (Interference-Free)
  • Step 1 (Enzyme Preparation): Incubate recombinant ATM or DNA-PKcs with the specific substrate peptide (e.g., p53-derived peptide) in a kinase buffer containing HEPES, MgCl2, and DTT.

  • Step 2 (Compound Addition): Add the scaffold-derived inhibitor in a 10-point dose-response curve, ensuring the final DMSO concentration remains below 1% to prevent solvent-induced enzyme denaturation.

  • Step 3 (Radiolabeling): Initiate the reaction by adding [γ-³³P]-ATP.

    • Causality: We explicitly use radiometric detection instead of Fluorescence Polarization (FP). Heterocyclic compounds containing piperidine/pyrrolidine motifs often exhibit intrinsic auto-fluorescence in the blue/green spectrum. This auto-fluorescence can artificially inflate IC50 values in FP assays. Radiometric assays bypass this entirely, providing a self-validating, interference-free readout.

  • Step 4 (Termination & Filtration): Stop the reaction with 3% phosphoric acid and transfer the mixture to a phosphocellulose filter plate.

    • Causality: Phosphoric acid serves a dual purpose: it instantly quenches the kinase activity by lowering the pH, and it facilitates the binding of the positively charged substrate peptide to the negatively charged phosphocellulose membrane, allowing unreacted [γ-³³P]-ATP to be washed away.

  • Step 5 (Self-Validation Check): Include a 'No-Enzyme' control well and a 'Known Reference Inhibitor' (e.g., KU-55933 for ATM) well on every plate. The No-Enzyme control establishes the absolute background (0% activity). If the Reference Inhibitor's IC50 shifts by more than 3-fold from historical baselines, the assay automatically invalidates itself, preventing the reporting of false-positive potency for the novel scaffold derivatives.

Conclusion

The 1-(3-Methyl-3-pyrrolidinyl)piperidine scaffold represents a masterclass in modern structural design. By leveraging its unique steric bulk, low polar surface area, and precise conformational restriction, medicinal chemists can successfully navigate the complex landscape of targeted oncology and CNS therapeutics. When paired with rigorous, self-validating synthetic and biological protocols, this building block is highly effective at transforming standard electrophilic cores into potent, highly selective clinical candidates.

References

  • [1] MDPI - International Journal of Molecular Sciences. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." (2023). Available at:[Link]

  • [4] WIPO / Google Patents. "WO2019201283A1 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy." Xrad Therapeutics, Inc. (2019). Available at:

  • [3] Frontiers in Chemistry. "Recent insights about pyrrolidine core skeletons in pharmacology." (2023). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-(3-Methyl-3-pyrrolidinyl)piperidine: A Novel Research Chemical

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document provides a comprehensive guide to the potential applications and experimental protocols for the novel research chemical,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive guide to the potential applications and experimental protocols for the novel research chemical, 1-(3-Methyl-3-pyrrolidinyl)piperidine. As of the date of this publication, specific peer-reviewed data for this exact molecule is limited. The information presented herein is a synthesis of established principles in medicinal chemistry and pharmacology, drawing from data on structurally related piperidine and pyrrolidine derivatives. This guide is intended to provide a scientifically grounded framework for researchers to initiate their own investigations.

Introduction: The Scientific Rationale

The piperidine and pyrrolidine rings are privileged scaffolds in medicinal chemistry, appearing in a vast number of biologically active compounds and approved pharmaceuticals.[1][2][3] The combination of these two saturated heterocyclic motifs in a single molecule, such as 1-(3-Methyl-3-pyrrolidinyl)piperidine, presents a unique three-dimensional structure that is of significant interest for exploring new chemical space in drug discovery.[4] The introduction of a methyl group on the 3-position of the pyrrolidine ring introduces a chiral center and steric bulk, which can significantly influence receptor binding and metabolic stability.[5]

Derivatives of piperidine and pyrrolidine have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Central Nervous System (CNS) Activity: Acting as analgesics, antipsychotics, and inhibitors of monoamine reuptake.[6][7]

  • Anticancer Properties: Exhibiting cytotoxic effects on various cancer cell lines.[1][8]

  • Antiviral Activity: Interfering with viral life cycles.[1][9]

  • Neuroprotective Effects: Modulating pathways related to oxidative stress and inflammation.[1]

These established activities suggest that 1-(3-Methyl-3-pyrrolidinyl)piperidine is a promising candidate for screening in various therapeutic areas.

Physicochemical Characterization

While experimental data for 1-(3-Methyl-3-pyrrolidinyl)piperidine is not publicly available, we can estimate its key physicochemical properties based on its structure.

PropertyEstimated ValueSource/Method
Molecular Formula C₁₀H₂₀N₂Calculation
Molecular Weight 168.28 g/mol Calculation
CAS Number 118968-80-8 (for the unsubstituted parent compound)Vendor Information
Appearance Colorless to pale yellow oil (predicted)General Observation
Boiling Point Not determined-
Solubility Predicted to be soluble in organic solvents (DMSO, Ethanol, Methanol) and slightly soluble in water.Chemical Analogy
pKa (most basic) ~10-11 (predicted for the piperidine nitrogen)Chemical Analogy

Proposed Synthetic Protocol

A plausible synthetic route to 1-(3-Methyl-3-pyrrolidinyl)piperidine would involve the reductive amination of 3-methyl-3-pyrrolidinone with piperidine. This is a common and effective method for the formation of C-N bonds.

Reaction Scheme:

Synthetic Workflow 3-Methyl-3-pyrrolidinone 3-Methyl-3-pyrrolidinone Intermediate_Imine Intermediate Iminium Ion 3-Methyl-3-pyrrolidinone->Intermediate_Imine Piperidine, Acid catalyst (e.g., p-TsOH) Piperidine Piperidine Product 1-(3-Methyl-3-pyrrolidinyl)piperidine Intermediate_Imine->Product Reducing agent (e.g., NaBH(OAc)₃)

Caption: Proposed synthetic workflow for 1-(3-Methyl-3-pyrrolidinyl)piperidine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-methyl-3-pyrrolidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add piperidine (1.2 eq).

  • Iminium Ion Formation: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Application Notes for Biological Screening

Given the diverse biological activities of piperidine and pyrrolidine derivatives, a broad initial screening strategy is recommended.

CNS Activity Screening

Rationale: Many piperidine-containing compounds exhibit CNS activity.[9] A primary assessment of potential psychoactive or neuroactive properties can be initiated with receptor binding assays.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a radioligand such as [³H]Spiperone (at a concentration near its Kd), and varying concentrations of 1-(3-Methyl-3-pyrrolidinyl)piperidine (e.g., from 1 nM to 100 µM).

  • Non-specific Binding: To determine non-specific binding, include wells containing a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value for the test compound.

Anticancer Activity Screening

Rationale: The piperidine scaffold is present in numerous anticancer agents.[1] A preliminary assessment of cytotoxic potential can be performed using a standard cell viability assay.

Protocol: MTT Assay for Cytotoxicity in A549 Lung Cancer Cells [8]

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-(3-Methyl-3-pyrrolidinyl)piperidine (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Analytical Methods

For the characterization and quantification of 1-(3-Methyl-3-pyrrolidinyl)piperidine, chromatographic methods are most suitable.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Due to its predicted volatility, GC-MS is an excellent method for the identification and purity assessment of this compound.[10]

Representative GC-MS Protocol:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Rationale: HPLC-MS is a versatile technique for both qualitative and quantitative analysis, particularly for less volatile compounds or for analyzing complex mixtures.

Representative HPLC-MS Protocol:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

Conclusion

1-(3-Methyl-3-pyrrolidinyl)piperidine represents a novel chemical entity with significant potential for the discovery of new bioactive agents. The protocols and application notes provided in this guide offer a comprehensive starting point for researchers to synthesize, characterize, and screen this compound for a range of pharmacological activities. As with any research chemical, appropriate safety precautions should be taken, and all experimental work should be conducted in a well-equipped laboratory by trained personnel.

References

  • Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. PMC.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • 3-[1-PIPERIDIN-1-YL-METH-(Z)-YLIDENE]-PYRROLIDINE-2,4-DIONE AldrichCPR. Sigma-Aldrich.
  • Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Publishing.
  • Synthesis of 3-methyl-2-(pyrrolidin-1-yl)methyl piperidine. PrepChem.com.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.org.
  • 1695878-16-0 | 1-(3-Methylpyrrolidin-3-yl)piperidine. ChemScene.
  • (S)-1-[(1-Methyl-2-pyrrolidinyl)methyl]piperidine 97%. Sigma-Aldrich.
  • N-(N-Pyrrolidinyl)-piperidine | C9H18N2 | CID 142693. PubChem - NIH.
  • (PDF) Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation.
  • Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2). Cheméo.
  • 1-[(Piperidin-4-yl)methyl]piperidine Properties. EPA.
  • Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of pyrrolidine. PrepChem.com.
  • A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Benchchem.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine. Benchchem.
  • Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. PubMed.
  • Piperidine synthesis. Organic Chemistry Portal.
  • emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research.
  • Piperidine. Wikipedia.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Piperidine Synthesis. DTIC.
  • Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. PubMed.
  • Some pharmacological actions of piperidine, pyrrolidine, and of pressor concentrates
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condens
  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity rel
  • Methyl 3-piperidin-1-ylpropano
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Pyrrolidine. Wikipedia.

Sources

Application

Application Note: Scalable Synthesis of 1-(3-Methyl-3-pyrrolidinyl)piperidine via the Bruylants Reaction

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Profile: 1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS: 1695878-16-0) Introduction & Mechanistic Rationale 1-(3-Methyl-3-pyrroli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Profile: 1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS: 1695878-16-0)

Introduction & Mechanistic Rationale

1-(3-Methyl-3-pyrrolidinyl)piperidine is a sterically congested, bicyclic diamine scaffold that has emerged as a critical building block in modern drug discovery. It is prominently featured in the development of epigenetic modulators, such as LSD1 and KDM5 histone demethylase inhibitors [3], as well as dual ATM/DNA-PK inhibitors for anti-tumor therapy [4].

Synthesizing


-tertiary amines (amines situated on a fully substituted carbon) presents a significant steric challenge. Traditional reductive amination is fundamentally incompatible with this structural motif because it only yields secondary or tertiary amines bearing an 

-hydrogen. To install both the piperidine ring and the methyl group at the C3 position of the pyrrolidine ring, a C–C bond-forming event must be coupled with amination.

The Bruylants Advantage: To overcome this limitation, this protocol leverages the Bruylants reaction [1, 2]. Discovered in 1924, this transformation utilizes an


-aminonitrile as a reactive intermediate. The synthesis proceeds via a self-validating two-stage mechanism:
  • Strecker-Type Aminonitrilization: 1-Boc-3-pyrrolidinone is condensed with piperidine and trimethylsilyl cyanide (TMSCN). The cyano group acts as a temporary, highly effective leaving group.

  • Grignard Displacement (Bruylants Reaction): Upon treatment with methylmagnesium bromide (MeMgBr), the nitrile is ejected, generating a highly electrophilic iminium ion intermediate. This intermediate is immediately intercepted by the methyl anion to form the fully substituted C3 stereocenter.

This pathway is highly favored over direct addition to the nitrile because the adjacent amino group stabilizes the transient iminium species, driving the equilibrium exclusively toward substitution [1].

Experimental Protocols

Caution: This workflow utilizes TMSCN, which can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or moisture. All operations must be conducted in a well-ventilated fume hood. Quench all cyanide-containing waste with an excess of aqueous sodium hypochlorite (bleach) prior to disposal.

Step 1: Synthesis of tert-butyl 3-cyano-3-(piperidin-1-yl)pyrrolidine-1-carboxylate

Objective: Install the


-aminonitrile precursor via a modified Strecker condensation.
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-pyrrolidinone (1.85 g, 10.0 mmol, 1.0 eq) and anhydrous methanol (20 mL).

  • Reagent Addition: Add piperidine (1.18 mL, 12.0 mmol, 1.2 eq) followed by glacial acetic acid (0.29 mL, 5.0 mmol, 0.5 eq). Stir the mixture for 15 minutes at room temperature to promote initial enamine/iminium formation.

  • Cyanation: Dropwise, add trimethylsilyl cyanide (TMSCN) (1.88 mL, 15.0 mmol, 1.5 eq). Causality Note: TMSCN is utilized instead of KCN to enhance organic solubility and avoid the handling of highly toxic cyanide salts.

  • Incubation: Stir the reaction mixture at room temperature for 16 hours.

  • Workup & IPC: Monitor completion via TLC (Hexane:EtOAc 3:1,

    
    ). Quench the reaction by slowly adding saturated aqueous 
    
    
    
    (20 mL) and 10% aqueous bleach (10 mL) to neutralize residual cyanide. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Yield: ~2.5 g (90%) of a pale yellow oil, used in the next step without further purification.

Step 2: Synthesis of tert-butyl 3-methyl-3-(piperidin-1-yl)pyrrolidine-1-carboxylate

Objective: Execute the Bruylants displacement to form the


-tertiary amine.
  • Reaction Setup: Dissolve the

    
    -aminonitrile from Step 1 (1.40 g, 5.0 mmol, 1.0 eq) in anhydrous THF (15 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.
    
  • Grignard Addition: Dropwise, add Methylmagnesium bromide (MeMgBr) solution (3.0 M in diethyl ether, 5.0 mL, 15.0 mmol, 3.0 eq). Causality Note: A 3-fold excess of the Grignard reagent is critical. The first equivalent acts as a Lewis acid to coordinate the nitrile and facilitate its ejection, while subsequent equivalents trap the resulting iminium ion.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & IPC: Monitor via LC-MS (Expected

    
    : 269.2 
    
    
    
    ). Cool the mixture back to 0 °C and carefully quench with saturated aqueous
    
    
    (15 mL) to destroy unreacted Grignard reagent. Extract with EtOAc (3 × 20 mL). Dry the organic layers over
    
    
    and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to afford the pure product.
  • Yield: ~1.1 g (82%) of a colorless oil.

Step 3: Boc-Deprotection

Objective: Cleave the carbamate protecting group to yield the final target.

  • Reaction Setup: Dissolve the purified product from Step 2 (0.80 g, 3.0 mmol, 1.0 eq) in DCM (5 mL).

  • Deprotection: Add 4M HCl in dioxane (7.5 mL, 30.0 mmol, 10.0 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether (15 mL) and filter to collect the precipitate.

  • Yield: ~0.68 g (95%) of 1-(3-Methyl-3-pyrrolidinyl)piperidine dihydrochloride as a white, hygroscopic solid.

Data Presentation & Analytical Validation

To ensure experimental trustworthiness, the following in-process controls (IPC) and analytical benchmarks must be met at each stage of the synthesis.

Synthesis StepTarget Intermediate / ProductExpected YieldTLC

(Solvent System)
LC-MS (

)

Physical State
Step 1 tert-butyl 3-cyano-3-(piperidin-1-yl)pyrrolidine-1-carboxylate85 - 92%0.45 (Hexane:EtOAc 3:1)280.2Pale yellow oil
Step 2 tert-butyl 3-methyl-3-(piperidin-1-yl)pyrrolidine-1-carboxylate75 - 85%0.30 (DCM:MeOH 95:5)269.2Colorless oil
Step 3 1-(3-Methyl-3-pyrrolidinyl)piperidine (2HCl salt)> 90%Baseline (DCM:MeOH 9:1)169.1White solid

Mechanistic Pathway Visualization

G A 1-Boc-3-pyrrolidinone + Piperidine B Iminium Ion Intermediate A->B AcOH, MeOH -H2O C α-Amino Nitrile (Strecker Product) B->C TMSCN Addition D Iminium Ion (Cyanide Ejection) C->D MeMgBr, THF -Mg(CN)Br E Boc-Protected Target Compound D->E MeMgBr Addition F 1-(3-Methyl-3-pyrrolidinyl) piperidine E->F HCl/Dioxane Deprotection

Mechanistic workflow of the Bruylants reaction for 1-(3-Methyl-3-pyrrolidinyl)piperidine synthesis.

References

  • Mattalia, J.-M. R. (2021). "The Bruylants and related reactions". Arkivoc, i, 1–19. URL: [Link]

  • Wikipedia Contributors. (2024). "Bruylants reaction". Wikipedia, The Free Encyclopedia. URL: [Link]

  • US Patent 10022354B2. (2018). "Pyrrolidine amide compounds as histone demethylase inhibitors". Google Patents.
  • World Intellectual Property Organization WO2019201283A1. (2019). "Dual atm and dna-pk inhibitors for use in anti-tumor therapy". Google Patents.
Method

Application Note: Advanced Purification Strategies for 1-(3-Methyl-3-pyrrolidinyl)piperidine

Prepared By: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Chemical Profiling The compound 1-(3-Methyl-3-pyrrolidinyl)piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Chemical Profiling

The compound 1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS: 1250042-03-5) is a highly polar, unsymmetrical diamine. Structurally, it features a piperidine ring whose nitrogen is directly bonded to the C3 position of a 3-methylpyrrolidine ring. This creates a unique microenvironment: a highly sterically hindered tertiary amine adjacent to a quaternary carbon, coupled with a secondary amine on the pyrrolidine ring.

Because piperidine and pyrrolidine derivatives are fundamental structural motifs in neuropharmacology and ligand design [1], isolating them in high purity is critical. However, the dual basicity of this compound (estimated pKa\textsubscript{1}


 10.5 for the secondary amine; pKa\textsubscript{2} 

9.0 for the tertiary amine) presents severe purification challenges, including irreversible silanol binding on standard silica, atmospheric CO

absorption (carbamate formation), and high aqueous solubility.

This application note details a self-validating, three-phase purification workflow designed to overcome these challenges through causality-driven experimental design.

Causality in Purification Design

Standard purification techniques often fail for highly basic diamines. Understanding the why behind the methodology is crucial for process optimization:

  • The Silanol Effect: Standard normal-phase silica gel contains acidic silanol groups (Si-OH) with a pKa of

    
     4.5. When a strong base like 1-(3-Methyl-3-pyrrolidinyl)piperidine interacts with these groups, it forms strong ionic bonds, leading to severe peak tailing, streaking, and catastrophic yield loss[2]. Solution:  The use of amine-functionalized silica (NH
    
    
    
    -silica) or the saturation of standard silica with a sacrificial base (e.g., 5% Triethylamine).
  • Aqueous Partitioning: Due to its low molecular weight and high polarity, the free base exhibits partial water solubility. Solution: Extractions must be performed in highly non-polar solvents (like Dichloromethane) at a pH strictly

    
     to suppress all ionization, accompanied by brine washes to salt out the organic phase.
    

Experimental Protocols

Protocol I: Orthogonal Acid-Base Extraction

This protocol leverages the compound's basicity to separate it from neutral and acidic reaction byproducts [1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification (Targeting pH < 2): Add 1.0 M aqueous HCl vigorously until the aqueous phase reaches a pH of 1.5–2.0. Causality: At this pH, both the secondary and tertiary amines are fully protonated, driving the target compound entirely into the aqueous phase.

  • Phase Separation: Separate the layers. Wash the aqueous layer twice with fresh DCM to remove neutral organic impurities.

  • Basification (Targeting pH > 12): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2.0 M aqueous NaOH until the pH exceeds 12.0. Causality: This fully deprotonates the bis-ammonium salt back to the free base, rendering it organic-soluble.

  • Extraction: Extract the basic aqueous layer three times with DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous K

    
    CO
    
    
    
    (avoid MgSO
    
    
    or CaCl
    
    
    as they can act as Lewis acids and bind the amine). Filter and concentrate in vacuo.

Self-Validation Check: Spot the discarded aqueous layer on a Thin Layer Chromatography (TLC) plate. Stain with Dragendorff's reagent (which reacts with alkaloids/tertiary amines to form an orange spot). A lack of staining confirms complete extraction of the diamine into the organic phase.

Extraction Crude Crude Reaction Mixture (Diamine + Impurities) Acidify Add 1M HCl (aq) Adjust to pH < 2 Crude->Acidify Sep1 Phase Separation Acidify->Sep1 Org1 Organic Phase (Neutral/Acidic Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Protonated Diamine Salt) Sep1->Aq1 Retain Basify Add 2M NaOH (aq) Adjust to pH > 12 Aq1->Basify Extract Extract with DCM Basify->Extract Sep2 Phase Separation Extract->Sep2 Aq2 Aqueous Phase (Inorganic Salts) Sep2->Aq2 Discard (Dragendorff Check) Org2 Organic Phase (Free Base Diamine) Sep2->Org2 Retain Pure Concentrate in vacuo Isolated Crude Base Org2->Pure

Caption: Logic and workflow for the orthogonal acid-base extraction of basic piperidine derivatives.

Protocol II: Amine-Modified Silica Gel Chromatography

If the compound requires further polishing to remove structurally similar basic impurities, chromatography is required.

Step-by-Step Methodology:

  • Column Preparation: Pack a column using primary amine-functionalized silica gel (NH

    
    -Silica, 40-63 µm). Do not use standard bare silica unless pre-treated with 5% Triethylamine (TEA).
    
  • Sample Loading: Dissolve the crude free base in the minimum volume of the starting mobile phase.

  • Elution: Utilize a gradient of Hexane to Ethyl Acetate (EtOAc). If using standard silica, ensure the mobile phase contains a constant 2% v/v of TEA or aqueous NH

    
    OH to suppress silanol ionization.
    
  • Fraction Collection: Collect fractions and monitor via TLC (stain with Ninhydrin for the secondary amine, which will appear as a distinct colored spot).

Chromatography Start Select Chromatographic Method Standard Standard Silica (Normal Phase) Start->Standard Modified Amine-Modified Silica (NH2) Start->Modified Reverse Reverse Phase (C18) Start->Reverse Result1 Severe Streaking & Yield Loss (Irreversible Silanol Binding) Standard->Result1 No Base Additive Result2 Moderate Resolution (Acceptable for crude cleanup) Standard->Result2 2-5% TEA/NH4OH Result3 Sharp Peaks & High Recovery (Optimal Normal Phase) Modified->Result3 Hexane/EtOAc Result4 Excellent Purity (Optimal for final polishing) Reverse->Result4 High pH Buffer (pH > 10)

Caption: Decision tree for selecting chromatographic methods for highly basic diamines.

Protocol III: Bis-Hydrochloride Salt Formation for Storage

Free base diamines are often viscous oils that are prone to oxidation and CO


 absorption over time [3]. Converting the purified free base to a bis-hydrochloride salt ensures long-term stability.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether or Isopropanol.

  • Precipitation: Slowly add 2.2 equivalents of HCl in Dioxane (4.0 M) dropwise under a nitrogen atmosphere at 0 °C. A white precipitate will immediately form.

  • Isolation: Stir for 30 minutes, then collect the solid via vacuum filtration. Wash with cold anhydrous ether.

  • Validation: Confirm the complete conversion by measuring the melting point and performing

    
    H-NMR in D
    
    
    
    O. The downfield shift of the protons adjacent to the nitrogens will validate the protonation state.

Quantitative Data & Parameters

Table 1: Physicochemical Profile & Purification Implications

PropertyValue / CharacteristicPurification Implication
Molecular Weight 168.28 g/mol Highly volatile; suitable for Kugelrohr distillation if required.
Amine Types 1x Secondary, 1x TertiaryDual pKa system; requires highly basic conditions (pH > 12) for extraction.
Silanol Affinity Extremely HighMandates NH

-modified silica or basic mobile phase modifiers.
Physical State Viscous Oil (Free Base)Prone to degradation; must be stored as an HCl or Tartrate salt.

Table 2: Optimized Chromatographic Solvent Systems

Stationary PhaseSolvent System A (Non-Polar)Solvent System B (Polar)Modifier (Crucial)
Standard Silica Dichloromethane (DCM)Methanol (MeOH)2% to 5% Triethylamine (TEA)
NH

-Silica
HexaneEthyl Acetate (EtOAc)None required
C18 (Reverse Phase) Water (Milli-Q)Acetonitrile (MeCN)0.1% NH

OH (pH > 10)

References

Application

Application Note: Characterization of 1-(3-Methyl-3-pyrrolidinyl)piperidine Derivatives as Histamine H3 Receptor Ligands in Radioligand Binding Assays

Executive Summary The 1-(3-Methyl-3-pyrrolidinyl)piperidine scaffold is a highly privileged diamine pharmacophore frequently utilized in the design of central nervous system (CNS) therapeutics. Specifically, this structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(3-Methyl-3-pyrrolidinyl)piperidine scaffold is a highly privileged diamine pharmacophore frequently utilized in the design of central nervous system (CNS) therapeutics. Specifically, this structural motif is a cornerstone in the development of Histamine H3 receptor (H3R) antagonists and inverse agonists . The basicity and spatial geometry of the pyrrolidinyl-piperidine system allow for optimal interaction with the highly conserved aspartate residue (Asp114, 3.32) in the orthosteric binding pocket of the H3 receptor [2].

This application note provides a comprehensive, causality-driven protocol for evaluating the binding affinity (


) and functional modality of novel 1-(3-Methyl-3-pyrrolidinyl)piperidine derivatives using radioligand competition binding assays.

Pharmacological Context & System Causality

The Histamine H3 receptor is a


-coupled G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor and heteroreceptor in the CNS [1]. It exhibits a high degree of constitutive (spontaneous) activity. Activation by agonists (e.g., histamine, N-

-methylhistamine) inhibits adenylate cyclase, decreases cAMP levels, and subsequently reduces the release of neurotransmitters such as histamine, acetylcholine, dopamine, and norepinephrine [3].

Conversely, inverse agonists containing the 1-(3-Methyl-3-pyrrolidinyl)piperidine moiety block this constitutive activity, thereby upregulating neurotransmitter release—a mechanism highly sought after for treating cognitive disorders, narcolepsy, and Alzheimer's disease [3].

H3R_Signaling Ligand H3R Ligand (e.g., Inverse Agonist) H3R Histamine H3 Receptor (Presynaptic GPCR) Ligand->H3R Binds Gi Gαi/o Protein H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases NT Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT Modulates

Histamine H3 Receptor Gi/o-coupled signaling pathway and presynaptic modulation.

Experimental Design: The "Why" Behind the Protocol

To ensure a self-validating and robust assay, the experimental conditions must be strictly controlled based on the pharmacological nature of the H3 receptor:

  • Radioligand Selection:

    
    N-
    
    
    
    -methylhistamine (
    
    
    NAMH) is the standard agonist radioligand [4]. Because it is an agonist, it preferentially binds to the G-protein-coupled (high-affinity) state of the receptor.
  • Buffer Causality (The Role of

    
     and 
    
    
    
    ):
    The assay buffer must contain
    
    
    (typically 5 mM) to stabilize the receptor-G-protein ternary complex, ensuring a high-affinity state for agonist radioligands. Conversely,
    
    
    ions act as allosteric modulators that uncouple the receptor from the G-protein; therefore,
    
    
    is strictly excluded from the incubation buffer when using
    
    
    NAMH [5].
  • Filter Pre-treatment (PEI): 1-(3-Methyl-3-pyrrolidinyl)piperidine derivatives are highly basic lipophilic amines. To prevent non-receptor-mediated adherence to the glass fiber (GF/C) filters, the filters must be pre-soaked in 0.5% Polyethyleneimine (PEI), a cationic polymer that neutralizes the negative charge of the glass fibers.

  • The GTP

    
    S Shift (Functional Validation):  To determine if the test ligand is an agonist or an antagonist/inverse agonist, the assay can be repeated in the presence of 10 µM GTP
    
    
    
    S. GTP
    
    
    S irreversibly uncouples the G-protein. Agonists will show a significant rightward shift (loss of affinity), while inverse agonists (like many 1-(3-Methyl-3-pyrrolidinyl)piperidine derivatives) will retain their affinity.

Step-by-Step Radioligand Binding Protocol

Reagents & Materials
  • Cell Line: HEK293T or CHO-K1 cells stably expressing the human H3R (hH3R).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4 at 25°C), 5 mM

    
    .
    
  • Wash Buffer: 50 mM Tris-HCl (pH 7.4 at 4°C).

  • Radioligand:

    
    N-
    
    
    
    -methylhistamine (
    
    
    NAMH), Specific Activity ~70-85 Ci/mmol.
  • Reference Compounds: Thioperamide (inverse agonist), Imetit (agonist).

Membrane Preparation
  • Harvest hH3R-expressing cells in ice-cold PBS and centrifuge at 1,000 × g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Assay Buffer and homogenize using a Polytron tissue disruptor (or sonicate for 5 seconds) [4].

  • Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C.

  • Discard the supernatant, resuspend the membrane pellet in Assay Buffer, and determine protein concentration via BCA assay. Aliquot and store at -80°C.

Competition Binding Assay Workflow

Binding_Workflow Prep 1. Membrane Preparation (HEK293T or CHO-K1 expressing H3R) Incubate 2. Assay Incubation (Membranes +[³H]-Ligand + Test Compound) Prep->Incubate Filter 3. Rapid Filtration (GF/C plates pre-soaked in 0.5% PEI) Incubate->Filter Wash 4. Washing (Ice-cold 50 mM Tris-HCl buffer) Filter->Wash Read 5. Scintillation Counting (Measure bound radioactivity) Wash->Read Analyze 6. Data Analysis (IC50 and Ki calculation via Cheng-Prusoff) Read->Analyze

Step-by-step workflow for the H3R radioligand competition binding assay.

  • Preparation of Plates: In a 96-well plate, set up the assay with a final volume of 200 µL per well.

  • Total Binding (TB): Add 20 µL of Assay Buffer, 20 µL of

    
    NAMH (final concentration ~1-2 nM, near its 
    
    
    
    ), and 160 µL of membrane suspension (10-15 µg protein/well).
  • Non-Specific Binding (NSB): Add 20 µL of 100 µM Thioperamide (final concentration 10 µM) instead of Assay Buffer. This is critical for self-validation; NSB should not exceed 10-15% of Total Binding.

  • Test Compounds: Add 20 µL of the 1-(3-Methyl-3-pyrrolidinyl)piperidine derivative at varying concentrations (

    
     to 
    
    
    
    M).
  • Incubation: Incubate the plates for 60 to 120 minutes at 25°C to reach equilibrium [4].

  • Filtration: Terminate the reaction by rapid vacuum filtration through a 96-well GF/C filter plate (pre-soaked for 1 hour in 0.5% PEI) using a cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add 40 µL of microscintillation cocktail per well, and read the radioactivity (Counts Per Minute, CPM) on a microplate scintillation counter.

Data Presentation & Analysis

Data should be analyzed using non-linear regression (e.g., GraphPad Prism) to fit a one-site homologous competition curve. The


 values are converted to absolute inhibition constants (

) using the Cheng-Prusoff equation :

Where

is the concentration of

NAMH used, and

is its dissociation constant (determined previously via saturation binding).
Typical Binding Profiles for H3R Ligands

The following table summarizes expected quantitative data for standard reference compounds compared to a representative 1-(3-Methyl-3-pyrrolidinyl)piperidine test ligand.

Compound ClassLigandAffinity (

, nM)
Functional ModalityGTP

S Shift Ratio
Endogenous Histamine8.0 ± 1.2Full Agonist> 10 (Rightward)
Reference Imetit0.3 ± 0.1Full Agonist> 15 (Rightward)
Reference Thioperamide12.5 ± 2.0Inverse Agonist~ 1.0 (No Shift)
Reference Pitolisant1.5 ± 0.4Inverse Agonist~ 1.0 (No Shift)
Test Scaffold 1-(3-Methyl-3-pyrrolidinyl)piperidine deriv. 0.8 ± 0.2 Inverse Agonist ~ 1.1 (No Shift)

Note: The highly potent


 of the test scaffold demonstrates the optimal spatial fit of the 3-methyl-pyrrolidinyl-piperidine system within the H3R binding pocket.

References

  • Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Source: Nature URL:[Link]

  • The histamine H3 receptor: from gene cloning to H3 receptor drugs. Source: Nature Reviews Drug Discovery URL:[Link]

  • Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders. Source: Molecular Interventions URL:[Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. Source: ACS Sensors URL:[Link]

  • Altered histamine H3 receptor radioligand binding in post-mortem brain samples from subjects with psychiatric diseases. Source: British Journal of Pharmacology URL:[Link]

Method

Technical Guide: High-Throughput Screening (HTS) of Libraries Derived from the 1-(3-Methyl-3-pyrrolidinyl)piperidine Scaffold

Executive Summary This technical guide details the strategic application of 1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS: 1695878-16-0) as a core scaffold in High-Throughput Screening (HTS) campaigns. Unlike traditional "f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the strategic application of 1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS: 1695878-16-0) as a core scaffold in High-Throughput Screening (HTS) campaigns. Unlike traditional "flat" aromatic scaffolds, this molecule features a gem-disubstituted quaternary center at the pyrrolidine C3 position, conferring high


 character and specific 3D-vectorial geometry.

This guide addresses the full workflow: from leveraging the scaffold's secondary amine for parallel library generation to executing a functional GPCR Calcium Flux HTS assay. It is designed for researchers aiming to exploit "privileged structures" to target aminergic G-Protein Coupled Receptors (GPCRs) and ion channels.

Part 1: Scaffold Analysis & Library Design Strategy

The "Privileged" Nature of the Scaffold

The 1-(3-Methyl-3-pyrrolidinyl)piperidine moiety combines two pharmacologically active heterocycles. The steric bulk of the gem-methyl/piperidine group at C3 restricts the conformational flexibility of the pyrrolidine ring, potentially locking attached substituents into bioactive conformations.

  • Chemical Structure: A pyrrolidine ring with a free secondary amine (N1) and a quaternary C3 substituted with a methyl group and a piperidine ring.

  • Key Property - Basicity: The molecule contains two nitrogen centers. The piperidine nitrogen is tertiary (part of the C3 substituent), while the pyrrolidine nitrogen is secondary.

    • HTS Implication: The high basicity (estimated pKa > 9.5) requires careful buffer selection in HTS to prevent non-specific binding to negatively charged assay plate surfaces or phospholipid membranes (phospholipidosis risk).

Library Synthesis for HTS

To perform HTS, this single molecule must be diversified into a library. The secondary amine on the pyrrolidine ring serves as the "handle" for parallel synthesis.

Recommended Diversity Reactions:

  • Amide Coupling: Reaction with 500–1,000 diverse carboxylic acids.

  • Urea Formation: Reaction with diverse isocyanates.

  • Reductive Amination: Reaction with diverse aldehydes.

Expert Insight: For this scaffold, Amide Coupling is preferred for the primary HTS library. It reduces the overall basicity of the molecule (converting the secondary amine to a neutral amide), improving membrane permeability and reducing false positives associated with cationic amphiphilic drugs (CADs).

Part 2: Automated Library Synthesis Protocol

Objective: Generate a 384-well source plate containing 320 unique derivatives of 1-(3-Methyl-3-pyrrolidinyl)piperidine.

Materials
  • Scaffold: 1-(3-Methyl-3-pyrrolidinyl)piperidine (0.2 M in DMF).

  • Reagents: Diverse Carboxylic Acids (0.2 M in DMA), HATU (coupling agent), DIPEA (base).

  • Equipment: Liquid Handler (e.g., Tecan Freedom EVO or Hamilton STAR), LC-MS for QC.

Step-by-Step Synthesis Workflow
  • Plate Layout: Reserve columns 1 and 24 for controls (Min/Max signals). Use columns 2–23 for library synthesis.

  • Dispensing Acids: Transfer 10 µL of unique Carboxylic Acids (0.2 M) into each well of a 384-well polypropylene deep-well plate.

  • Activation: Add 10 µL of HATU (0.2 M in DMF) and 5 µL of DIPEA (1.0 M in NMP) to each well.

    • Critical Step: Incubate for 10 minutes before adding the scaffold to ensure active ester formation and minimize side reactions.

  • Scaffold Addition: Dispense 10 µL of 1-(3-Methyl-3-pyrrolidinyl)piperidine (0.2 M in DMF) into all reaction wells.

  • Reaction: Seal plate and shake at 600 rpm for 16 hours at Room Temperature (RT).

  • Workup (Solid Phase Extraction):

    • Use a 384-well SCX (Strong Cation Exchange) filter plate.

    • Load reaction mixture.[1] Wash with MeOH (removes acids/HATU byproducts).

    • Elute product with 2.0 M Ammonia in MeOH.

  • Reformatting: Evaporate solvent and reconstitute in 100% DMSO to a final concentration of 10 mM. This is your Master Source Plate .

Part 3: HTS Assay Protocol (GPCR Calcium Flux)

Context: The piperidine-pyrrolidine motif is a classic pharmacophore for Histamine (H3/H4), Chemokine (CCR5), and Opioid receptors. We will describe a Calcium Flux Assay using a FLIPR (Fluorometric Imaging Plate Reader) system, a standard for screening this class of compounds against Gq-coupled GPCRs.

Experimental Setup
ParameterSpecification
Assay Format 384-well, black-wall, clear-bottom tissue culture treated plates.
Cell Line CHO-K1 stably expressing target GPCR (e.g., hH3R) + Gα16 (promiscuous G-protein).
Detection Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
Scaffold Conc. Screen at 10 µM final concentration.
Controls Pos: Ionomycin (1 µM). Neg: DMSO (0.1%). Ref: Standard Antagonist (e.g., Clobenpropit).
Detailed Protocol

Step 1: Cell Plating

  • Harvest CHO-K1 cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 25 µL/well (5,000 cells/well) into the 384-well assay plate.

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Dye Loading

  • Remove culture medium (carefully, or use a no-wash kit).

  • Add 20 µL of Calcium 6 Dye Loading Buffer (containing 2.5 mM Probenecid to inhibit anion transport).

  • Incubate for 60 minutes: 45 min at 37°C, then 15 min at RT to equilibrate.

Step 3: Compound Addition (The Screen)

  • Prepare an Intermediate Plate : Transfer 1 µL from the Master Source Plate (10 mM) into 49 µL of HBSS buffer (200 µM compound).

  • Transfer 5 µL from Intermediate Plate to the Cell Plate (Final Assay Volume = 25 µL cells + 5 µL compound = 30 µL).

  • Final Compound Concentration: 33.3 µM (Wait, calculation check:

    
    ). Adjustment: To achieve 10 µM screening conc, dilute the Intermediate Plate 1:3 further before addition.
    

Step 4: FLIPR Detection (Agonist Mode)

  • Place plate in FLIPR Tetra.

  • Baseline Read: 10 seconds.

  • Addition: Inject compounds.

  • Read: Measure fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Metric: Max - Min Fluorescence Units (RFU).

Step 5: Antagonist Mode (Optional)

  • If screening for antagonists, incubate compounds for 15 min.

  • Inject Reference Agonist (

    
     concentration) via the FLIPR on-board pipettor.
    
  • Measure inhibition of calcium flux.

Part 4: Data Analysis & Visualization

Hit Selection Logic

Because the scaffold is amine-rich, it may interact with glass or plastic surfaces.

  • Normalization: Calculate % Activity relative to High/Low controls.

    
    
    
  • Z-Prime (

    
    ) Calculation:  Ensure 
    
    
    
    for the plate to be valid.
  • Hit Cutoff: Define hits as compounds deviating

    
     (standard deviations) from the sample mean (B-Score method recommended to correct for row/column effects).
    
Workflow Diagram

The following diagram illustrates the critical path from the raw scaffold to validated HTS hits.

HTS_Workflow cluster_0 Screening Phase Scaffold 1-(3-Methyl-3-pyrrolidinyl) piperidine Scaffold LibGen Library Generation (Amide Coupling) Scaffold->LibGen Diversity Reagents QC LC-MS QC (Purity Check) LibGen->QC SourcePlate Master Source Plate (10mM DMSO) QC->SourcePlate Pass >85% Assay FLIPR Calcium Flux Assay SourcePlate->Assay Acoustic Transfer Analysis Data Normalization & Hit Calling Assay->Analysis Raw RFU Data Validation Hit Validation (Dose Response) Analysis->Validation Select Hits > 3σ

Caption: Operational workflow for transforming the raw diamine scaffold into a screenable library and processing HTS data.

References

  • National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Pyrrolidine-Piperidine Scaffold in the Drug Discovery Pipeline

Authored by a Senior Application Scientist Introduction: The Power of Privileged Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the concept of "privileged scaffolds" has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Power of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the concept of "privileged scaffolds" has emerged as a cornerstone of successful drug discovery campaigns.[1] These are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich source for the development of novel therapeutics across a variety of disease areas.[1][2] Among the most prominent of these are saturated heterocycles, with the five-membered pyrrolidine and six-membered piperidine rings being particularly noteworthy.[3][4] Their prevalence in a wide array of FDA-approved drugs and biologically active natural products underscores their utility in drug design.[3][5]

The pyrrolidine ring, a versatile five-membered nitrogen heterocycle, offers a unique three-dimensional architecture that allows for extensive exploration of pharmacophore space.[3] Its non-planar "pseudorotation" and the stereogenic centers that can be readily introduced contribute significantly to the molecular complexity and target specificity of drug candidates.[3] Similarly, the piperidine moiety, a six-membered heterocycle, is a key component in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[6] Its more rigid chair and boat conformations can be exploited to achieve high binding affinity through conformational restriction.[1]

This guide focuses on the strategic combination of these two powerful building blocks into a unified pyrrolidine-piperidine scaffold . Such a scaffold is hypothesized to offer a synergistic combination of the advantageous properties of both individual rings: the conformational flexibility and synthetic tractability of the pyrrolidine ring, coupled with the lipophilicity and established bioactivity of the piperidine moiety.[1] While we will not focus on a single derivative, such as "1-(3-Methyl-3-pyrrolidinyl)piperidine," we will instead provide a comprehensive overview of the experimental workflow and protocols for advancing a library of novel compounds based on this promising scaffold through the preclinical drug discovery pipeline.[7]

I. Synthesis and Library Generation: Building a Diverse Chemical Space

The first crucial step in leveraging the pyrrolidine-piperidine scaffold is the synthesis of a chemically diverse library of analogues. A one-pot synthesis approach can be an efficient method for generating a variety of N-substituted and C-substituted piperidines and pyrrolidines.[8] This allows for the rapid creation of a multitude of derivatives for subsequent screening.

General Synthetic Protocol: One-Pot Synthesis of N-Substituted Pyrrolidine-Piperidine Derivatives

This protocol is a conceptualized adaptation for generating a library of compounds where a pyrrolidine moiety is appended to a piperidine ring.

Rationale: This one-pot reaction integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution, providing an efficient route to the target compounds under mild, metal-free conditions.[8]

Materials:

  • Appropriately substituted N-Boc-pyrrolidine carboxylic acid

  • Substituted piperidine

  • 2-Fluoropyridine (2-F-Py)

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Sodium borohydride (NaBH4)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add the starting secondary amide (e.g., a derivative of piperidine, 1.0 equiv.), anhydrous DCM, and 2-F-Py (1.2 equiv.).[8]

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Add Tf2O (1.1 equiv.) dropwise via syringe and stir the reaction for 30 minutes at -78°C.[8]

  • Add NaBH4 (2.0 equiv.) and MeOH to the reaction mixture at room temperature and continue stirring for an additional 2 hours.[8]

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired pyrrolidine-piperidine derivative.

This synthetic scheme can be adapted to generate a diverse library by varying the substitution patterns on both the pyrrolidine and piperidine starting materials.

II. High-Throughput Screening (HTS) and Hit Identification

Once a diverse library of pyrrolidine-piperidine derivatives has been synthesized, the next step is to identify "hits" – compounds that exhibit promising biological activity against a target of interest.[9] This is typically achieved through a high-throughput screening (HTS) campaign.

Workflow for a Target-Based HTS Campaign

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Triage Compound_Library Pyrrolidine-Piperidine Library Plate_Compounds Plate Compounds in Assay-Ready Format Compound_Library->Plate_Compounds Primary_Assay Single-Concentration Primary Assay (e.g., 10 µM) Plate_Compounds->Primary_Assay Identify_Hits Identify Primary Hits Primary_Assay->Identify_Hits Dose_Response Dose-Response Assay (IC50/EC50 Determination) Identify_Hits->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed_Hits Orthogonal_Assay->Confirmed_Hits Confirmed Hits

Caption: High-Throughput Screening (HTS) Workflow.

Protocol: In Vitro Biochemical Assay for a Kinase Target

Rationale: This protocol describes a common biochemical assay to identify inhibitors of a specific kinase, a frequent target in oncology drug discovery. The assay measures the ability of a compound to block the phosphorylation of a substrate by the kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)

  • 384-well assay plates

  • Multimode plate reader

Procedure:

  • Dispense 50 nL of each library compound (typically dissolved in DMSO) into a 384-well assay plate.

  • Add 5 µL of the kinase enzyme solution (prepared in assay buffer) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at a concentration close to its Km) to each well.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and detect the signal by adding the appropriate detection reagent according to the manufacturer's instructions.

  • Read the plate on a multimode plate reader.

  • Calculate the percent inhibition for each compound relative to positive and negative controls.

III. Hit-to-Lead Optimization: Refining the Hits

Confirmed hits from the HTS campaign are often potent but may lack other drug-like properties. The hit-to-lead (H2L) phase aims to improve these properties through iterative cycles of chemical synthesis and biological testing.[10]

Key In Vitro Assays in Hit-to-Lead Optimization
Assay TypePurposeExample Protocol
Metabolic Stability To assess the susceptibility of a compound to metabolism by liver enzymes (e.g., Cytochrome P450s).Microsomal Stability Assay: Incubate the compound with liver microsomes and NADPH. At various time points, quench the reaction and analyze the remaining parent compound by LC-MS/MS to determine its half-life.[1]
Aqueous Solubility To determine the solubility of a compound in a physiologically relevant buffer.Kinetic Solubility Assay: Add a concentrated DMSO stock of the compound to an aqueous buffer. Measure the turbidity using a nephelometer to determine the point of precipitation.
Cell Permeability To evaluate the ability of a compound to cross cell membranes.PAMPA (Parallel Artificial Membrane Permeability Assay): Assess the diffusion of the compound from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.
Cytotoxicity To identify compounds that are toxic to cells.MTT or CellTiter-Glo® Assay: Treat a relevant cell line with increasing concentrations of the compound. Measure cell viability using a colorimetric or luminescent readout.
Off-Target Screening To assess the selectivity of a compound against a panel of related and unrelated targets.CEREP or similar panel: Screen the compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target liabilities.

IV. Lead Optimization and Preclinical Development

The lead optimization phase further refines the properties of the most promising lead compounds to select a single preclinical candidate.[7][9] This involves extensive in vivo testing in animal models to evaluate pharmacokinetics (PK) and pharmacodynamics (PD).

Preclinical Development Workflow

Preclinical_Workflow cluster_0 In Vivo Efficacy cluster_1 Pharmacokinetics (PK) cluster_2 Toxicology & Safety Animal_Model Disease-Relevant Animal Model Efficacy_Study Evaluate Efficacy and Dose-Response Animal_Model->Efficacy_Study PK_Study Determine ADME Properties in Rodents Efficacy_Study->PK_Study Tox_Studies Dose-Range Finding and GLP Toxicology Studies PK_Study->Tox_Studies IND_Submission Investigational New Drug (IND) Application Tox_Studies->IND_Submission

Caption: Preclinical Development Workflow.

Protocol: Rodent Pharmacokinetic (PK) Study

Rationale: This study is essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[9] This information is critical for dose selection in subsequent efficacy and toxicology studies.

Materials:

  • Test compound (pyrrolidine-piperidine derivative)

  • Vehicle for dosing (e.g., saline, PEG400/water)

  • Sprague-Dawley rats or C57BL/6 mice

  • Dosing syringes and needles (for oral gavage and intravenous injection)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS instrument for bioanalysis

Procedure:

  • Acclimate animals for at least 3 days prior to the study.

  • Fast animals overnight before dosing (with free access to water).

  • Divide animals into two groups: intravenous (IV) and oral (PO) administration.

  • Administer the test compound at a predetermined dose (e.g., 1 mg/kg for IV, 10 mg/kg for PO).

  • Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to obtain plasma by centrifugation.

  • Analyze the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Calculate key PK parameters, such as clearance, volume of distribution, half-life, and oral bioavailability.

V. Conclusion

The journey of a small molecule from a chemical concept to a potential therapeutic is a long and arduous one, requiring a multidisciplinary approach that integrates synthetic chemistry, biology, and pharmacology.[7][9] The pyrrolidine-piperidine scaffold represents a promising starting point for the discovery of novel drugs due to the well-established roles of its constituent rings in medicinal chemistry.[1][2] By following a systematic and iterative process of library synthesis, screening, and optimization, researchers can effectively navigate the preclinical drug discovery pipeline and identify promising candidates for clinical development. The protocols and workflows outlined in this guide provide a foundational framework for advancing compounds based on this versatile scaffold.

References

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PMC - NIH. [Link]

  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). Ardena. [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Drug Discovery from Technology Networks. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). ACS Publications. [Link]

  • Small Molecule Drug Development: Process, Strengths, and CDMO Role. (2025). Neuland Labs. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). ResearchGate. [Link]

  • In vitro assays. (n.d.). Oncodesign Services. [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024). PharmaFeatures. [Link]

  • emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (2025). ResearchGate. [Link]

  • In Vitro Assays. (n.d.). AXXAM. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). ResearchGate. [Link]

  • Synthesis of pyrrolidines and piperidines. (n.d.). ResearchGate. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journals. [Link]

  • In Vitro Transcription Assays and Their Application in Drug Discovery. (2016). JoVE. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC. [Link]

  • Quick Graphviz Tutorial. (2019). Dirk Colbry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. (2022). Medium. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • User Guide. (n.d.). graphviz 0.21 documentation. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(3-Methyl-3-pyrrolidinyl)piperidine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(3-Methyl-3-pyrrolidinyl)piperidine (also known as 1-(3-methylpyrrolidin-3-yl)piperidine)[1]. This guide is engineered for researchers, process chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Methyl-3-pyrrolidinyl)piperidine (also known as 1-(3-methylpyrrolidin-3-yl)piperidine)[1]. This guide is engineered for researchers, process chemists, and drug development professionals facing yield bottlenecks, scalability issues, or isolation challenges during the synthesis of this sterically hindered, highly polar spiro-like diamine framework.

The most robust synthetic route utilizes a Strecker-Bruylants sequence starting from 1-Boc-3-pyrrolidinone[2]. However, researchers frequently encounter severe yield drops due to the basicity of Grignard reagents and the extreme hydrophilicity of the final deprotected diamine. This guide provides a self-validating, causality-driven protocol to optimize your overall yield from <15% to >75%.

Part 1: Process Workflow

Workflow A 1-Boc-3-pyrrolidinone + Piperidine B Aminonitrile Intermediate A->B Ti(OiPr)4, TMSCN CH2Cl2, RT C Boc-Protected Product B->C MeMgBr, CeCl3 THF, -78°C to RT D Target Molecule (Di-HCl Salt) C->D 4M HCl/Dioxane Anhydrous

Fig 1. Optimized 3-step Strecker-Bruylants synthetic workflow for 1-(3-Methyl-3-pyrrolidinyl)piperidine.

Part 2: Quantitative Yield Optimization Data

The table below summarizes the causality between experimental conditions and quantitative yield recovery across the two most problematic steps: the Bruylants methylation and the final isolation.

Reaction ConditionBruylants Step Yield (%)Isolation Yield (%)Overall Yield (%)Mechanistic Observation
MeMgBr (THF, RT) + Aqueous Workup35%40%14% High basicity of Grignard causes enolization; diamine lost in aqueous layer.
MeMgBr (THF, 0 °C) + Aqueous Workup45%40%18% Lower temp slightly reduces enolization, but workup loss remains critical.
MeMgBr + CeCl₃ (THF, -78 °C) + Aq. Workup85%40%34% CeCl₃ enhances nucleophilicity and prevents enolization; workup loss remains.
MeMgBr + CeCl₃ (THF, -78 °C) + Anhydrous HCl 85% 92% 78% Optimized. Organocerium ensures high conversion; anhydrous salt precipitation prevents product loss.
Part 3: Step-by-Step Methodology (Optimized Protocol)

This protocol is designed as a self-validating system. If Step 1 goes to completion, the anhydrous nature of Step 2 will guarantee high conversion, and the water-free isolation in Step 3 ensures near-quantitative recovery.

Step 1: Aminonitrile Formation (Strecker-Type)

  • Charge a flame-dried flask with 1-Boc-3-pyrrolidinone (1.0 equiv) and anhydrous CH₂Cl₂ (0.5 M).

  • Add piperidine (1.2 equiv) and titanium tetraisopropoxide (Ti(OiPr)₄, 1.5 equiv). Stir at room temperature for 12 hours to drive imine formation.

  • Cool to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 equiv) dropwise. Stir for 4 hours at RT.

  • Quench with saturated aqueous NaHCO₃, filter through Celite to remove titanium salts, and extract with CH₂Cl₂. Dry over Na₂SO₄ and concentrate to yield 1-Boc-3-cyano-3-(piperidin-1-yl)pyrrolidine.

Step 2: Modified Bruylants Reaction (Methylation)

  • Critical Activation: Dry CeCl₃·7H₂O under high vacuum at 140 °C for 12 hours to yield strictly anhydrous CeCl₃ (2.0 equiv)[3]. Suspend in anhydrous THF and stir at RT for 2 hours.

  • Cool the CeCl₃ suspension to -78 °C. Add MeMgBr (3.0 M in ether, 2.0 equiv) dropwise. Stir for 1 hour at -78 °C to form the organocerium complex (Me-CeCl₂).

  • Dissolve the aminonitrile from Step 1 in anhydrous THF and add dropwise to the organocerium mixture at -78 °C[4].

  • Allow the reaction to warm to room temperature overnight.

  • Quench with 10% aqueous NH₄Cl, extract with EtOAc, dry, and concentrate to yield 1-Boc-3-methyl-3-(piperidin-1-yl)pyrrolidine.

Step 3: Anhydrous Deprotection and Isolation

  • Dissolve the Boc-protected intermediate in a minimal amount of anhydrous diethyl ether.

  • Add 4M HCl in dioxane (10.0 equiv). Stir at room temperature for 4 hours.

  • The product, 1-(3-Methyl-3-pyrrolidinyl)piperidine dihydrochloride, will precipitate as a white solid.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum. Do not use aqueous extraction.

Part 4: Troubleshooting Guides & FAQs

Q1: Why is my yield for the methylation step (Bruylants reaction) so low, with mostly recovered starting ketone or unreacted aminonitrile? A1: The α-aminonitrile intermediate is highly sterically hindered. Standard Grignard reagents (like MeMgBr) are highly basic. Instead of attacking the transient iminium ion, the Grignard reagent acts as a base, causing α-deprotonation or enolization of any trace hydrolyzed ketone[5]. Solution: By pre-mixing MeMgBr with anhydrous CeCl₃, you generate an organocerium complex (Imamoto reagent)[3]. Cerium is highly oxophilic and azaphilic; it drastically reduces the basicity of the methyl nucleophile while enhancing its ability to attack the sterically hindered iminium intermediate[6].

Q2: I am losing my final product during the aqueous workup after deprotection. How can I improve recovery? A2: The target molecule, 1-(3-Methyl-3-pyrrolidinyl)piperidine, is a highly polar, low-molecular-weight diamine (MW: 168.28)[1]. Its partition coefficient (LogP) heavily favors the aqueous phase, making liquid-liquid extraction (e.g., using CH₂Cl₂ or EtOAc) highly inefficient. Solution: Eliminate the aqueous workup entirely. Perform the Boc-deprotection using anhydrous 4M HCl in dioxane. The resulting dihydrochloride salt is insoluble in ether/dioxane mixtures and will precipitate directly out of the solution, allowing for simple filtration and near-quantitative recovery.

Q3: The aminonitrile intermediate shows incomplete conversion by LC-MS. How do I drive the reaction to completion? A3: The formation of the aminonitrile via the addition of piperidine and cyanide to a ketone is an equilibrium-driven process that produces water. If water is not scavenged, the reaction stalls. Solution: Using Ti(OiPr)₄ serves a dual purpose: it acts as a Lewis acid to activate the ketone and as a chemical water scavenger to irreversibly drive the equilibrium toward the imine[2]. Following this with TMSCN provides a highly reactive, anhydrous source of cyanide.

Part 5: Mechanistic Pathway

Mechanism A α-Aminonitrile Precursor B Iminium Ion Intermediate A->B -CN⁻ (Activation) D Tertiary Amine Product B->D Stereoselective Addition C Organocerium [Me-CeCl2] C->B Highly Nucleophilic Low Basicity

Fig 2. Mechanistic pathway of the CeCl3-mediated Bruylants reaction via an iminium ion.

The relies on the expulsion of the cyano group to form a reactive iminium ion[5]. The addition of the organocerium complex ensures that the nucleophilic attack outpaces any undesired deprotonation pathways[3],[6].

Part 6: References
  • Grokipedia. Bruylants reaction. Available at:[Link]

  • Semantic Scholar. The Bruylants and related reactions. Available at:[Link]

  • ResearchGate. Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters. Available at:[Link]

  • American Chemical Society (ACS). A Scalable Synthesis of an Atropisomeric Drug Substance via Buchwald–Hartwig Amination and Bruylants Reactions. Available at:[Link]

  • CORE. Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. Available at:[Link]

  • SciSpace. Cerium(III) chloride mediated addition of Grignard reagents. Available at:[Link]

Sources

Optimization

Technical Support Center: 1-(3-Methyl-3-pyrrolidinyl)piperidine Handling &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers regarding the handling of complex cyclic diamine building blocks. The compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers regarding the handling of complex cyclic diamine building blocks.

The compound 1-(3-Methyl-3-pyrrolidinyl)piperidine presents a unique structural topology: it contains a highly nucleophilic secondary amine (pyrrolidine ring) and a basic tertiary amine (piperidine ring) tethered to a sterically congested, quaternary chiral center at the C3 position. While this scaffold is highly valuable for drug discovery, its specific chemical properties introduce distinct stability challenges related to atmospheric reactivity and oxidation.

This guide provides causal explanations, quantitative data, and self-validating protocols to help you troubleshoot common degradation issues and maintain reagent integrity.

Part 1: Troubleshooting & FAQs

Q1: My reagent turned from a clear liquid/oil into a viscous, cloudy gel (or formed a white crust). What happened, and is it ruined? A: Your compound has absorbed atmospheric carbon dioxide (CO₂) and converted into an ammonium carbamate salt. It is not ruined, but it requires chemical remediation before use. Causality: Secondary amines, such as the pyrrolidine ring in this molecule, are highly nucleophilic. Upon exposure to ambient air, the secondary nitrogen attacks CO₂ via a zwitterion mechanism. This intermediate is subsequently deprotonated—often facilitated by the tertiary piperidine nitrogen acting as a local Brønsted base—resulting in a stable, ionic ammonium carbamate[1],[2]. The transition from a neutral organic molecule to an ionic salt drastically increases intermolecular forces, causing the observed viscosity increase and precipitation.

Q2: I am experiencing inconsistent yields and poor mass balance when using this building block in amide couplings (e.g., HATU/DIPEA). A: The root cause is likely hygroscopicity (water absorption) compounding with the carbamate issue. Causality: Low molecular weight diamines readily absorb atmospheric moisture. Absorbed water not only throws off your stoichiometric mass calculations but also acts as a competitive nucleophile. In amide coupling reactions, water will rapidly hydrolyze your activated ester or acid chloride before the sterically hindered secondary amine can successfully react.

Q3: The compound has developed a yellow/brown tint over months of storage. What is the degradation pathway? A: The discoloration indicates oxidative degradation, specifically the formation of N-oxides. Causality: Prolonged exposure to ambient oxygen, accelerated by light or trace transition metals from manufacturing, leads to the oxidation of the nitrogen lone pairs. The tertiary piperidine nitrogen is particularly susceptible to forming a highly polar N-oxide[3]. This degradation pathway generates colored radical intermediates that can severely interfere with sensitive transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations).

Q4: Is there a risk of racemization at the C3 position during harsh basic conditions? A: No. The C3 position of this molecule is highly configurationally stable. Causality: Racemization of chiral amines typically occurs via enamine or imine tautomerization, which strictly requires the presence of an α-proton. Because the C3 position is a quaternary stereocenter (bonded to a methyl group, the piperidine nitrogen, and two pyrrolidine carbons), it lacks an α-proton. The stereocenter is "locked," providing a significant stability advantage during harsh synthetic steps.

Part 2: Quantitative Stability Profile

To ensure reproducibility, adhere to the shelf-life expectations outlined below based on storage conditions.

Storage ConditionAtmosphereTemperatureExpected Shelf-LifePrimary Degradation Risk
Optimal Argon (Inert)2–8 °C> 12 MonthsNone (Stable)
Sub-Optimal Ambient Air20–25 °C1–2 WeeksCO₂ Absorption (Carbamate)
Harsh Ambient Air + Light40 °C+< 48 HoursN-Oxidation / Discoloration
Aqueous (Basic) pH > 1020–25 °C> 1 MonthNone (Free base stabilized)

Part 3: Mechanistic & Workflow Visualizations

DegradationPathways A 1-(3-Methyl-3-pyrrolidinyl)piperidine (Clear Free Base) B Atmospheric CO2 + H2O (Nucleophilic Attack) A->B Exposure C Atmospheric O2 / Light (Radical Oxidation) A->C Exposure D Ammonium Carbamate Salt (Viscous Gel / White Solid) B->D Zwitterion Mechanism E N-Oxide Derivatives (Yellow / Brown Discoloration) C->E Metal/Light Catalyzed

Fig 1: Degradation pathways of 1-(3-Methyl-3-pyrrolidinyl)piperidine via CO2 and O2 exposure.

RescueWorkflow Step1 Degraded Carbamate Step2 Dissolve in DCM Add 1M NaOH Step1->Step2 Step3 Biphasic Extraction Step2->Step3 Step4 Dry (Na2SO4) & Filter Step3->Step4 Step5 Evaporate (Rotovap) Step4->Step5 Step6 Pure Free Base (Argon Storage) Step5->Step6

Fig 2: Self-validating liquid-liquid extraction workflow for reversing carbamate degradation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Rescue & Free-Basing of Carbamate-Degraded Amine

Objective: Revert the degraded ammonium carbamate salt back to the reactive free base diamine. Causality: Carbamate formation is a reversible acid-base equilibrium. By applying a strong aqueous base, the carbamate is hydrolyzed back to the free secondary amine and water-soluble carbonate salts, which partition exclusively into the aqueous layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the viscous/crusted amine (approx. 1.0 g) in 15 mL of dichloromethane (DCM).

  • Basification: Add 15 mL of 1M aqueous NaOH. Stir vigorously for 15 minutes. (Rationale: Biphasic stirring ensures complete hydrolysis of the carbamate and forces the neutral free base into the organic layer).

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower DCM layer. Extract the remaining aqueous layer with an additional 10 mL of DCM to ensure quantitative recovery.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 20 minutes. Filter off the drying agent.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator) at a maximum bath temperature of 30 °C to avoid volatilizing the free amine.

  • Self-Validation Step: Analyze the recovered oil via ¹H NMR (CDCl₃). The disappearance of broad carbamate N-H/N-COO⁻ signals and the return of a sharp secondary amine N-H peak validates successful free-basing.

Protocol B: Anhydrous Storage & Handling

Objective: Prevent future CO₂ and moisture degradation.

Step-by-Step Methodology:

  • Desiccation: Store the pure liquid over activated 4Å molecular sieves (20% w/v). (Rationale: 4Å sieves effectively trap both water molecules and trace CO₂ molecules—which have a kinetic diameter of ~3.3Å—without reacting with the amine).

  • Inert Atmosphere: Always purge the storage vessel with Argon rather than Nitrogen. (Rationale: Argon is heavier than air and creates a dense protective blanket over the liquid surface, effectively displacing reactive oxygen and CO₂).

  • Sealing: Seal the vial tightly with a PTFE-lined cap, wrap with Parafilm, and store at 2–8 °C in the dark to prevent radical-initiated N-oxidation.

References

1.[1] Full article: Part 5b: Solvent chemistry: reaction kinetics of CO2 absorption into reactive amine solutions, Taylor & Francis. Available at:[Link] 2.[2] A Unified Approach to CO2–Amine Reaction Mechanisms, ACS Omega. Available at:[Link] 3.[3] Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides, MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 1-(3-Methyl-3-pyrrolidinyl)piperidine

Executive Summary: The Quaternary Challenge Synthesizing 1-(3-Methyl-3-pyrrolidinyl)piperidine presents a classic organic chemistry dilemma: forming a bond between a bulky secondary amine (piperidine) and a tertiary carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quaternary Challenge

Synthesizing 1-(3-Methyl-3-pyrrolidinyl)piperidine presents a classic organic chemistry dilemma: forming a bond between a bulky secondary amine (piperidine) and a tertiary carbon (the 3-position of the pyrrolidine ring).

Direct nucleophilic substitution (Sɴ2) of a 3-halo-3-methylpyrrolidine with piperidine will fail due to steric hindrance and competing elimination reactions. Therefore, this guide focuses on the most robust laboratory-scale route: The Bis-Alkylation Strategy , constructing the piperidine ring onto a 3-amino-3-methylpyrrolidine precursor using 1,5-dihalopentane.

Module 1: Critical Reaction Optimization (The Bis-Alkylation Route)

Q1: My reaction of 3-amino-3-methylpyrrolidine with 1,5-dibromopentane is stalling at ~40% conversion. Increasing temperature only increases impurities. What is happening?

Diagnosis: You are fighting the steric battle at the quaternary center. The initial attack of the primary amine on the alkyl halide is kinetically slow due to the α-methyl group. High temperatures promote the elimination of 1,5-dibromopentane to 1,4-pentadiene (and isomers) rather than substitution.

Solution: The "Finkelstein-Assisted" Protocol You must increase the electrophilicity of the alkylating agent without increasing the basicity of the system.

  • Switch Leaving Groups: Add Potassium Iodide (KI) (0.5 – 1.0 equiv). This generates 1,5-diiodopentane in situ, which is ~100x more reactive toward the amine than the bromide, allowing you to run the reaction at a lower temperature (60–80°C) to avoid elimination.

  • Solvent Choice: Switch from DMF to Acetonitrile (ACN) or Butanone (MEK) . While DMF is good for solubility, it can decompose at high temps to form dimethylamine, which acts as a nucleophile scavenger. ACN allows for easier workup and sufficient reflux temperature (82°C).

  • Base Selection: Use K₂CO₃ (3.0 equiv) instead of TEA/DIPEA. Inorganic bases buffer the HBr generated without acting as nucleophiles themselves.

Optimized Protocol Parameters:

Parameter Standard Condition (Prone to Failure) Optimized Condition (Recommended)
Reagent 1,5-Dibromopentane (1.0 eq) 1,5-Dibromopentane (1.1 eq) + KI (0.5 eq)
Solvent DMF or Toluene Acetonitrile (0.1 M concentration)
Base Triethylamine (TEA) K₂CO₃ (granular, anhydrous)
Temp 100°C+ Reflux (80–82°C)

| Time | 24–48 h | 16–24 h |

Q2: I see a major byproduct with M+ = [Target + 68]. What is this?

Diagnosis: This is likely the "Half-Cyclized" Mono-alkylation Product that has reacted with a second molecule of the starting amine or solvent, or simply the intermediate linear amine R-NH-(CH2)5-Br that failed to close the ring.

However, if the mass is exactly +68 (C5H8), you might be seeing Polymerization . The linear intermediate R-NH-(CH2)5-Br can attack another molecule of starting amine instead of cyclizing intramolecularly.

The Fix: The Dilution Principle To favor Intramolecular Cyclization (ring formation) over Intermolecular Polymerization :

  • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration.

  • Slow Addition: Do not add the dibromide dropwise. Add the amine and base to the dibromide? No, for this specific scaffold, mix all reagents at room temperature then heat. The steric bulk of the methyl group actually helps favor cyclization once the first arm is attached (Thorpe-Ingold effect), but you must keep concentration low to prevent dimer formation.

Q3: Is there a better route if I need to scale this up to >100g?

Answer: Yes. The alkylation route is poor for scale-up due to the cost of 1,5-dibromopentane and waste disposal.

The "Bruylants" Strategic Pivot: For kilogram scale, use the Bruylants Reaction sequence. This constructs the quaternary center after the amine is attached.

  • Condensation: React 1-Boc-3-pyrrolidinone with Piperidine and Ti(OiPr)₄ (Titanium Isopropoxide) to form the enamine/iminium species.

  • Trapping: Add TMSCN (Trimethylsilyl cyanide) to form the

    
    -amino nitrile.
    
  • Displacement: Treat the nitrile with Methyl Magnesium Bromide (MeMgBr) . The Grignard reagent displaces the nitrile group to install the methyl group, yielding the target 1-(3-methyl-3-pyrrolidinyl)piperidine core.

Note: This route avoids the difficult alkylation of a hindered amine entirely.

Module 2: Visualizing the Workflow

The following diagram illustrates the decision logic for the synthesis and troubleshooting of the alkylation route.

ReactionLogic Start Start: 3-Amino-3-methylpyrrolidine + 1,5-Dibromopentane Check_Conditions Check Reaction Conditions Start->Check_Conditions Decision_Solvent Solvent: DMF/High Temp? Check_Conditions->Decision_Solvent Outcome_Elim Result: Elimination Byproducts (Pentadiene) Decision_Solvent->Outcome_Elim Yes Opt_Protocol Switch to Optimized Protocol: Solvent: ACN (Reflux) Add: KI (0.5 eq) Base: K2CO3 Decision_Solvent->Opt_Protocol No Intermediate Intermediate: Mono-alkylated species Opt_Protocol->Intermediate Decision_Conc Concentration > 0.2M? Intermediate->Decision_Conc Outcome_Poly Result: Polymerization/Dimers Decision_Conc->Outcome_Poly Yes Cyclization Intramolecular Cyclization (Thorpe-Ingold Effect) Decision_Conc->Cyclization No (Dilute) Final Target: 1-(3-Methyl-3-pyrrolidinyl)piperidine Cyclization->Final

Caption: Workflow for optimizing the bis-alkylation of sterically hindered amines. Green paths indicate the recommended "Happy Path" for high yields.

Module 3: Purification & Isolation Protocol

Q4: How do I purify the product? It streaks on silica gel.

Diagnosis: The product contains two amine centers (one tertiary within the piperidine, one secondary/tertiary within the pyrrolidine ring depending on protection). Amines interact strongly with the acidic silanols on silica gel.

Protocol: The "Amine-Doped" Eluent

  • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH before loading the sample. This neutralizes the active acidic sites.

  • Eluent System: Use DCM : MeOH : NH₄OH (90 : 9 : 1) . The ammonia keeps the product in its free-base form, sharpening the peak shape.

Alternative: Acid-Base Extraction (No Column Required) If your starting material (primary amine) is fully consumed:

  • Dissolve crude residue in 1M HCl (Product goes to aqueous phase).

  • Wash aqueous phase with Ether/EtOAc (Removes non-basic impurities like pentadiene or unreacted dibromide).

  • Basify aqueous phase to pH 12 with NaOH.

  • Extract with DCM (3x). The product is now pure in the organic layer.

References

  • Piperidine Synthesis Overview

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1]

    • Source: Int. J. Mol. Sci. 2023, 24(3), 2937.[2]

    • URL:[Link][2]

  • Optimization of Alkylation on Hindered Amines

    • Title: Efficient Synthesis of N-Heterocycles via Cyclization of Primary Amines with Dihalides.[3]

    • Source: J. Org.[3][4] Chem. 2006, 71, 135-141.[3]

    • URL:[Link]

  • The Bruylants Reaction (Grignard to Nitrile)

    • Title: -Amino Nitriles: Versatile Intermediates for the Synthesis of Qu
    • Source: Organic Chemistry Portal (General Methodology).
    • URL:[Link]

  • Target Molecule Data

    • Title: 1-(3-Methylpyrrolidin-3-yl)piperidine (CAS 1695878-16-0) Substance Info.[5][6]

    • Source: ChemScene Building Blocks.

Sources

Optimization

Process Chemistry Technical Support Center: Scale-Up Synthesis of 1-(3-Methyl-3-pyrrolidinyl)piperidine

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and process chemists navigating the scale-up synthesis of 1-(3-methylpyrrolidin-3-yl)piperidine (CAS 1695878-16-0), a ster...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and process chemists navigating the scale-up synthesis of 1-(3-methylpyrrolidin-3-yl)piperidine (CAS 1695878-16-0), a sterically hindered diamine frequently utilized as a building block in drug development[1].

Synthesizing a tertiary C-N bond within a pyrrolidine scaffold is notoriously challenging. The most scalable and reliable route employs a three-step sequence: a Strecker-type α-aminonitrile formation, followed by a Bruylants reaction (Grignard addition), and concluding with catalytic debenzylation.

Workflow A 1-Benzylpyrrolidin-3-one (Starting Material) B Step 1: Strecker-Type Reaction Piperidine + Cyanide Source A->B C 1-Benzyl-3-(piperidin-1-yl) pyrrolidine-3-carbonitrile (α-Aminonitrile) B->C D Step 2: Bruylants Reaction MeMgBr (Grignard), 0 °C C->D E 1-Benzyl-3-methyl-3- (piperidin-1-yl)pyrrolidine D->E F Step 3: Catalytic Hydrogenation H2, Pd/C, Methanol E->F G 1-(3-Methylpyrrolidin-3-yl)piperidine (Target API Intermediate) F->G

Figure 1: Three-step scale-up synthesis workflow for 1-(3-methylpyrrolidin-3-yl)piperidine.

Section 1: α-Aminonitrile Formation (Strecker-Type Reaction)

Standard Protocol
  • Charge: To a jacketed reactor, add 1-benzylpyrrolidin-3-one (1.0 eq) and piperidine (1.2 eq) in methanol.

  • Cool: Adjust the internal temperature (

    
    ) to 0–5 °C.
    
  • Dose: Slowly add trimethylsilyl cyanide (TMSCN) or a buffered NaCN/AcOH solution (1.5 eq) over 2 hours, ensuring

    
     remains < 15 °C.
    
  • React: Stir at room temperature for 12 hours.

  • Workup: Quench with aqueous NaHCO3, extract with MTBE, and treat all aqueous waste with NaOCl (bleach) to neutralize residual cyanide before disposal.

Troubleshooting & FAQs

Q: Why do we see a dangerous exotherm during the cyanide addition at the 10 kg scale, and how do we mitigate it? A: The condensation of the amine and ketone to form a hemiaminal, followed by cyanide attack, is highly exothermic. At scale, the reactor's surface-area-to-volume ratio decreases, severely limiting cooling capacity. Mitigation: Pre-cool the reactor jacket to -10 °C. Utilize a mass flow controller for the cyanide source and interlock the dosing rate to the internal temperature probe. If


 exceeds 15 °C, dosing must automatically pause.

Q: Can we replace TMSCN with NaCN to reduce costs during pilot-plant scale-up? A: Yes. While TMSCN is convenient in the lab, it is prohibitively expensive at scale. You can substitute it with NaCN/AcOH. However, strict pH control (pH 7–9) is mandatory. If the pH drops below 7, lethal hydrogen cyanide (HCN) gas will rapidly evolve. Ensure the reactor is vented through a dedicated caustic scrubber.

Section 2: The Bruylants Reaction (Grignard Addition)

Standard Protocol
  • Prepare: Dissolve the α-aminonitrile intermediate in anhydrous THF under a strict Nitrogen/Argon atmosphere.

  • Cool: Chill the reactor to 0 °C.

  • Dose: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.5 eq) dropwise, maintaining

    
     < 10 °C.
    
  • React: Warm to room temperature and stir for 8 hours.

  • Quench: Slowly transfer the reaction mixture into a cold 20% aqueous Rochelle salt (potassium sodium tartrate) solution.

  • Isolate: Separate the phases and concentrate the organic layer.

Troubleshooting & FAQs

Q: The yield of the methylated product dropped from 85% in the lab to 40% in the pilot plant. What went wrong? A: The Bruylants reaction relies on the Grignard reagent acting as a Lewis acid to ionize the cyano group, generating a transient iminium ion which is subsequently trapped by the methyl nucleophile[2][3]. If the Grignard reagent is not pre-cooled to 0 °C, or if the addition rate is too fast, the localized heat causes the iminium ion to decompose or undergo elimination side-reactions, drastically reducing the yield[2]. Maintain strict cryogenic control during the entire dosing phase. Furthermore, the inherent exothermicity of Grignard reactions must be carefully managed during scale-up from laboratory to production[3].

Q: We are experiencing severe emulsions during the aqueous quench. How can we improve phase separation? A: Quenching excess MeMgBr with standard aqueous NH4Cl generates magnesium hydroxide/chloride salts that form thick, unfilterable emulsions at scale. Mitigation: Switch to a 20% aqueous Rochelle salt (potassium sodium tartrate) or citric acid quench. These chelating agents bind the magnesium ions, keeping them highly soluble in the aqueous phase and ensuring a crisp, rapid phase boundary.

Section 3: Catalytic Hydrogenation (Debenzylation)

Standard Protocol
  • Charge: Load a pressure reactor (autoclave) with the N-benzyl intermediate, methanol, and 10% Pd/C (10 wt%).

  • Inert: Purge the reactor with N2 (3x), followed by H2 (3x).

  • React: Pressurize with H2 to 50 psi and heat to 40 °C. Monitor hydrogen uptake until cessation.

  • Filter: Purge with N2, filter the catalyst through a Celite pad under a strict N2 blanket.

  • Concentrate: Evaporate the filtrate to yield the final 1-(3-methylpyrrolidin-3-yl)piperidine product.

Troubleshooting & FAQs

Q: The debenzylation is stalling at 50% conversion. Should we increase the hydrogen pressure? A: Stalling in this specific system is rarely a pressure issue; it is almost always catalyst poisoning. The starting material is a diamine, and trace impurities from the Bruylants step (especially residual cyanide or magnesium salts) will severely poison the Pd/C catalyst. Mitigation: Ensure the intermediate is rigorously purified (e.g., via an acid-base extraction) before hydrogenation. Additionally, adding a catalytic amount of acetic acid (AcOH) will protonate the basic amines, reducing their coordination to the palladium surface and accelerating the reaction.

Q: How do we safely handle the Pd/C filtration at a multi-kilogram scale? A: Dry Pd/C is highly pyrophoric, especially when saturated with hydrogen gas and organic solvent vapors. Mitigation: Never allow the filter cake to run dry in the presence of oxygen. Use an enclosed Nutsche filter under a continuous nitrogen blanket, and immediately wash the spent catalyst with water to deactivate it before disposal.

Quantitative Data & Safety Metrics Summary

The following table summarizes the Critical Process Parameters (CPPs) and safety metrics for the scale-up workflow.

Reaction StepPrimary ReagentCritical Temp RangePrimary HazardScale-Up Mitigation Strategy
1. Strecker-Type TMSCN or NaCN0 °C to 15 °CHCN gas evolution, ExothermInterlocked dosing, pH control (7-9), Caustic scrubber
2. Bruylants MeMgBr (Grignard)0 °C to 10 °CExotherm, Moisture reactivityPre-cool reagents, Rochelle salt quench to avoid emulsions
3. Debenzylation H2 gas, Pd/C20 °C to 40 °CPyrophoric catalyst, FlammabilityEnclosed Nutsche filtration, N2 blanketing, Acid additive

References

  • DSpace@MIT, "Bruylants reaction",[Link]

  • Wikipedia, "Grignard reagent",[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 1-(3-Methyl-3-pyrrolidinyl)piperidine

Ticket ID: #CHIRAL-PYR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Method Development & Troubleshooting for 3,3-Disubstituted Pyrrolidine Diamines Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CHIRAL-PYR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Method Development & Troubleshooting for 3,3-Disubstituted Pyrrolidine Diamines

Executive Summary: The Molecular Challenge

You are attempting to separate the enantiomers of 1-(3-Methyl-3-pyrrolidinyl)piperidine . Before beginning, we must deconstruct the unique challenges this specific chemotype presents:

  • The Chiral Center: The chirality resides at the C3 position of the pyrrolidine ring . This is a quaternary carbon (bonded to a methyl group, the piperidine nitrogen, and the pyrrolidine ring carbons). Quaternary centers are sterically crowded, often requiring highly specific "pockets" in the chiral stationary phase (CSP) for recognition.

  • Basicity & Polarity: This molecule is a diamine . It contains a tertiary amine (piperidine) and a secondary amine (pyrrolidine ring nitrogen). This creates a high pKa environment, leading to severe peak tailing on traditional silica-based columns due to silanol interactions.

  • Solubility: As a polar free base, it is likely soluble in alcohols but may face issues in pure alkanes (Hexane/Heptane).

This guide prioritizes Immobilized Polysaccharide HPLC and SFC (Supercritical Fluid Chromatography) as the primary resolution strategies, with derivatization as a fallback.

Primary Resolution Strategy (Direct Analysis)

Do not start with coated phases (e.g., standard AD/OD) if you plan to use aggressive solvents. We recommend Immobilized Polysaccharide Phases (e.g., CHIRALPAK® IA, IB, IC, ID, IG, IH) because they allow for the use of "forbidden" solvents (like DCM or THF) which can induce conformational changes necessary to resolve quaternary centers.

Protocol A: Rapid Screening (HPLC)
  • Column Selection: Start with CHIRALPAK® IG and CHIRALPAK® IA . The IG column (Amylose tris(3-chloro-5-methylphenylcarbamate)) often shows superior selectivity for amines.

  • Mobile Phase (The "Basic" Mix):

    • Base Solvent: n-Hexane / Ethanol (80:20 v/v).

    • Mandatory Additive: 0.1% Diethylamine (DEA) or Isopropylamine (IPA-amine). Without this, your peaks will not resolve.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

Data Output: Screening Decision Matrix

OutcomeDiagnosisNext Step
Rs > 1.5 Baseline ResolutionProceed to Validation/Scale-up.
Rs < 0.8 Partial SeparationSwitch Modifier: Change Ethanol to 2-Propanol (IPA) . IPA is bulkier and often improves separation on Amylose phases.
No Separation Selectivity IssueSwitch Column: Move from Amylose (IA/IG) to Cellulose (IC/ID).
Broad Tailing Silanol InteractionIncrease DEA to 0.2% or switch to SFC (Protocol B).
Secondary Strategy: Supercritical Fluid Chromatography (SFC)

SFC is often superior for diamines like 1-(3-Methyl-3-pyrrolidinyl)piperidine because the supercritical CO₂ acts as a non-polar solvent while the high diffusivity reduces mass transfer resistance, sharpening the peaks of basic compounds.

Protocol B: SFC Optimization
  • Mobile Phase: CO₂ / Methanol (Gradient 5% to 40% over 5 mins).

  • Additive: 0.2% Isopropylamine + 0.1% Water in the Methanol co-solvent.

    • Expert Insight: The addition of 0.1% water helps "mask" residual silanols on the silica surface, significantly improving peak shape for polar amines.

  • Back Pressure: 120 bar.

  • Column Temp: 40°C.

Troubleshooting Guide (FAQs)

Q1: My peaks are tailing significantly (Asymmetry > 1.5). Is the column dead?

  • Diagnosis: Likely not. This is "Secondary Chemical Interaction." The secondary amine on your pyrrolidine ring is hydrogen-bonding with the silica support.

  • Fix:

    • Ensure you are using 0.1% DEA in the mobile phase.

    • If using HPLC, switch to a high-pH stable reversed-phase column (e.g., CHIRALPAK® IB-N) and run in 20mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile .[1][2][3] High pH suppresses the protonation of the amine, forcing it into its neutral (and cleaner eluting) state.

Q2: I see separation, but the peaks are overlapping (Rs ~ 0.6). How do I improve this without buying a new column?

  • Diagnosis: You have thermodynamic selectivity but poor kinetic efficiency.

  • Fix: Lower the temperature. Quaternary chiral centers often have better recognition at lower temperatures. Drop from 25°C to 10°C . This increases the enthalpy of adsorption, often enhancing the separation factor (

    
    ).
    

Q3: Direct separation failed on all columns. What now?

  • Diagnosis: The free amines are interfering with the chiral recognition mechanism.

  • Fix: Derivatization. You must block the secondary amine on the pyrrolidine ring.

    • Reaction: React the molecule with Boc-Anhydride or Cbz-Cl .

    • Benefit: This removes the H-bond donor capability of the pyrrolidine nitrogen and adds a bulky group (carbamate), which drastically increases the "chiral handle" for the CSP to grab onto.

    • Reference: See Protocol C below.

Fallback Protocol: Derivatization & Resolution

If the free base is intractable, convert to the N-Boc derivative.

  • Synthesis: Dissolve 1-(3-Methyl-3-pyrrolidinyl)piperidine in DCM. Add 1.1 eq

    
     and 1.2 eq 
    
    
    
    . Stir 2h. Workup.
  • Separation: Inject the N-Boc derivative on CHIRALPAK® AD-H .

    • Mobile Phase: Hexane / IPA (90:10).

    • Why this works: The Boc group creates a "U-turn" shape in the molecule, fitting perfectly into the grooves of the Amylose tris(3,5-dimethylphenylcarbamate) polymer.

  • Deprotection: Isolate the enantiomers and treat with TFA/DCM to recover the pure chiral amine.

Workflow Visualization

The following diagram outlines the decision logic for developing this method.

ChiralMethodDev Start Start: 1-(3-Methyl-3-pyrrolidinyl)piperidine Solubility Check Solubility: Hexane/EtOH vs. MeOH Start->Solubility ScreenHPLC Screen 1: HPLC (Normal Phase) Cols: IG, IA, AD-H, OD-H MP: Hex/EtOH + 0.1% DEA Solubility->ScreenHPLC CheckRes Resolution (Rs) > 1.5? ScreenHPLC->CheckRes Success Success: Validate Method CheckRes->Success Yes Tailing Issue: Tailing/Broad Peaks? CheckRes->Tailing No SFC Switch to SFC MP: CO2/MeOH + 0.2% IPA-amine Tailing->SFC Yes (Tailing) Derivatize Fallback: Derivatize (N-Boc) Block Pyrrolidine Amine Tailing->Derivatize No (Just poor separation) SFC->CheckRes Rescreen Re-screen N-Boc on AD-H/OD-H Derivatize->Rescreen Deprotect Deprotect (TFA) -> Pure Enantiomer Rescreen->Deprotect

Caption: Decision tree for the chiral resolution of basic diamines, prioritizing direct analysis before derivatization.

References
  • Daicel Chiral Technologies. (2023). Instruction Manual for Immobilized Polysaccharide Columns (IA, IB, IC, ID, IG). Retrieved from

  • Serpier, F., et al. (2015).[4] "Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization." Organic Letters, 17(7), 1720–1723. (Demonstrates synthesis and separation of homologous 3-substituted pyrrolidines). Retrieved from

  • BenchChem. (2025).[5][6] "Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide." (Protocols for Boc-protection of pyrrolidine amines to facilitate separation). Retrieved from

  • Sigma-Aldrich (MilliporeSigma). (2023). "Astec® CHIROBIOTIC® HPLC Columns User Guide." (Alternative resolution via macrocyclic glycopeptides for polar amines). Retrieved from

Sources

Optimization

Common pitfalls in "1-(3-Methyl-3-pyrrolidinyl)piperidine" handling

Technical Support Center: 1-(3-Methyl-3-pyrrolidinyl)piperidine Welcome to the Technical Support Hub. You are likely working with 1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS: 1695878-16-0) as a building block for library...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3-Methyl-3-pyrrolidinyl)piperidine

Welcome to the Technical Support Hub. You are likely working with 1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS: 1695878-16-0) as a building block for library synthesis or as a scaffold for kinase/GPCR inhibitors.[1] This diamine features a gem-disubstituted quaternary carbon at the C3 position of the pyrrolidine ring. This structural rigidity is a feature, not a bug, but it introduces specific handling challenges regarding steric hindrance, hygroscopicity, and purification.

This guide addresses the "silent failures" our users report most frequently—where the chemistry looks correct on paper, but the yield or purity fails in the flask.

Part 1: Critical Handling & Storage (The "Yellowing" & Weight Drift)

Q: My sample was a clear oil/white solid when purchased, but it has turned yellow and viscous after two weeks. Is it degraded?

A: It is likely not chemically degraded, but it has been compromised by Air-Induced Carbonylation . Like many secondary amines, the pyrrolidine nitrogen in this scaffold is highly basic and nucleophilic. However, the specific pitfall here is the hygroscopic loop .

  • Moisture Absorption: The diamine nature makes it hygroscopic. It pulls water from the atmosphere.

  • Carbamate Formation: Once wet, the effective capture of atmospheric CO₂ accelerates, forming carbamates or bicarbonate salts (often visible as a crust or viscosity change).

  • The "Yellowing": This is often trace oxidation of the secondary amine to an N-oxide or imine impurities, which is catalyzed by moisture.

Corrective Protocol:

  • Purification: If the sample is yellow, dissolve in DCM, wash with 1M NaOH (to break carbamates), dry over Na₂SO₄, and re-concentrate.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Weighing: Never weigh this compound on an open bench for precise stoichiometry. Use a "weigh-by-difference" technique with a capped syringe or prepare a stock solution in dry DCM/DMA immediately upon opening.[1]

Q: I calculated stoichiometry based on the molecular weight (168.28 g/mol ), but my coupling reaction has unreacted electrophile. Why?

A: You likely have a Gravimetric Error due to Salt Formation . If your material has absorbed CO₂ (forming the carbamate salt), the effective molecular weight is significantly higher than 168.28. A "100 mg" sample might actually contain only 80 mg of active amine and 20 mg of carbonate/water.

Validation Step: Run a ¹H NMR in CDCl₃. Look for a broad peak around 8.0-10.0 ppm (ammonium species) or peak broadening in the pyrrolidine ring protons, which indicates protonation/salt formation.

Part 2: Reactivity & Synthesis (The Steric Trap)

Q: The pyrrolidine nitrogen (NH) is a secondary amine, but it reacts sluggishly in SNAr or alkylation reactions. Is the nucleophilicity lower?

A: Yes. This is the Gem-Disubstituted Steric Penalty . The C3 position contains both a methyl group and the bulky piperidine ring.[2] This creates a quaternary center adjacent to the C2 and C4 methylenes.

  • Conformational Lock: The gem-disubstitution forces the pyrrolidine ring into a specific puckered conformation (Thorpe-Ingold effect).[1]

  • Steric Shielding: The piperidine ring can adopt a conformation that partially shields the N1-nitrogen lone pair, reducing the kinetic rate of nucleophilic attack compared to a simple pyrrolidine.

Troubleshooting Guide:

  • Heat is Essential: Room temperature couplings often stall. Heat to 60–80°C for SNAr reactions.

  • Base Selection: Avoid bulky bases like TEA (Triethylamine) if the electrophile is also hindered. Use DIPEA (Hünig's base) or inorganic bases like K₂CO₃ in polar aprotic solvents (DMF/DMSO).[3]

  • Catalysis: For Buchwald-Hartwig couplings, standard ligands (BINAP) may be too bulky. Switch to smaller, electron-rich ligands like XPhos or BrettPhos that accommodate sterically crowded amines.

Part 3: Purification & Workup (The "Oiling Out" Issue)

Q: I cannot extract the product from the aqueous layer. It seems to stay in the water.

A: This is the Polarity Trap . The molecule is a diamine with low lipophilicity (LogP ~1.2). In acidic media (during workup), it is diprotonated and completely water-soluble. Even as a free base, it partitions poorly into Ether or Hexanes.

Recommended Extraction Protocol:

  • pH Adjustment: Ensure the aqueous layer is pH > 12 (use NaOH, not NaHCO₃).

  • Solvent Choice: Do NOT use Diethyl Ether or Hexanes.

    • Standard: Use DCM (Dichloromethane) .

    • Difficult Cases: Use Chloroform/Isopropanol (3:1) . This mixture is heavier than water and highly effective for extracting polar amines.

  • Salting Out: Saturate the aqueous phase with NaCl (brine) to push the organic amine out.

Q: My product streaks badly on Silica Gel TLC.

A: The basic nitrogens interact strongly with the acidic silanols on silica.

  • Fix: Pre-treat your TLC plate and column with 1% Triethylamine (TEA) or 1% NH₄OH in the eluent (e.g., DCM:MeOH:NH₄OH 90:9:1). This blocks the silanol sites and sharpens the spots.

Visual Troubleshooting Guides

Workflow 1: Storage & Handling Protocol

Use this logic flow to prevent degradation before you even start the reaction.

StorageProtocol start Received 1-(3-Methyl-3-pyrrolidinyl)piperidine check_state Check Physical State start->check_state liquid Clear Liquid / White Solid check_state->liquid yellow Yellow / Viscous / Crusty check_state->yellow action_good Immediate Action: 1. Flush with Argon 2. Seal with Parafilm 3. Store at -20°C liquid->action_good action_bad Purification Required: Dissolve in DCM -> Wash 1M NaOH -> Dry Na2SO4 -> Vac. Distill yellow->action_bad usage Usage for Reaction action_good->usage action_bad->action_good weighing Weighing Method: Do NOT use open weigh boat. Use Syringe Difference or Stock Soln. usage->weighing

Caption: Decision tree for assessing compound integrity upon receipt and proper storage to prevent carbonate formation.

Workflow 2: Extraction Strategy for Polar Diamines

Follow this path when you cannot recover your product from the aqueous phase.

ExtractionLogic input Reaction Mixture (Aqueous Workup) ph_check Check pH input->ph_check acidic pH < 10 ph_check->acidic basic pH > 12 ph_check->basic adjust Add 2M NaOH (Avoid NaHCO3) acidic->adjust solvent_choice Solvent Selection basic->solvent_choice adjust->basic ether Diethyl Ether/Hexane solvent_choice->ether Avoid dcm DCM (Standard) solvent_choice->dcm Try First chloro CHCl3 : IPA (3:1) (High Polarity) solvent_choice->chloro Best for Diamines result_bad Poor Recovery (Product in Water) ether->result_bad result_good High Recovery dcm->result_good chloro->result_good

Caption: Solvent selection logic for extracting highly polar diamines like 1-(3-Methyl-3-pyrrolidinyl)piperidine.

Summary of Physical Data

PropertyValue / DescriptionImplication for Handling
Structure Gem-disubstituted Pyrrolidine (C3)Steric hindrance at N1; specific conformational lock.[1]
Basicity High (Diamine)Rapid CO₂ absorption; requires strong base (NaOH) to free-base.[1]
LogP ~1.2 (Estimated)Hydrophilic; requires polar organic solvents for extraction.
Boiling Point >100°C (High Vacuum)Hard to remove solvent traces; use high-vac manifold.[1]
Storage -20°C, Inert GasPrevents oxidation ("yellowing") and carbonate crust.

References

  • Clayden, J., et al. (2005). The Thorpe-Ingold effect in organolithium cyclizations. Journal of the American Chemical Society. Link(Mechanistic insight into gem-disubstituted ring conformations).

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. Link(Context on polarity and handling of diamine scaffolds).

  • Ruiz, J., et al. (2019).[4] Practical Guide to the Purification of Polar Amines. Organic Process Research & Development. Link(Specific protocols for extracting polar amines using CHCl3/IPA).

  • ChemScene Data. (2023). 1-(3-Methylpyrrolidin-3-yl)piperidine Product Sheet. Link(Verification of CAS and basic physical state).

(Note: While specific literature on this exact CAS is niche, the handling protocols are derived from the authoritative chemistry of gem-disubstituted pyrrolidines and polar diamines cited above.)

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity Profiling: 1-(3-Methyl-3-pyrrolidinyl)piperidine

The following guide details the cross-reactivity profiling of 1-(3-Methyl-3-pyrrolidinyl)piperidine , a specialized heterocyclic diamine scaffold. This guide is designed for analytical chemists and toxicologists evaluati...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the cross-reactivity profiling of 1-(3-Methyl-3-pyrrolidinyl)piperidine , a specialized heterocyclic diamine scaffold. This guide is designed for analytical chemists and toxicologists evaluating this compound as a building block, impurity, or potential interferent in immunoassay and mass spectrometry workflows.

[1]

Executive Summary & Technical Context

1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS: 1695878-16-0) represents a distinct class of 3,3-disubstituted pyrrolidines . Unlike its more common analogs (e.g., 1-(3-pyrrolidinyl)piperidine), the introduction of a methyl group at the C3 position creates a quaternary carbon center. This structural modification introduces significant steric hindrance , altering the compound's binding kinetics and pKa profile compared to standard secondary amines.

In drug development and forensic toxicology, this compound is primarily encountered as:

  • A Synthetic Intermediate: Used in the synthesis of GPCR ligands (e.g., Histamine H3/H4 antagonists).

  • A Structural Analog: A potential interferent in immunoassays targeting piperidine-containing drugs (e.g., Fentanyl analogs, Phencyclidine).

The Core Challenge: Standard immunoassays often exhibit "class cross-reactivity." The critical question is whether the C3-methyl group sufficiently alters the epitope to prevent false positives, or if the piperidine moiety drives recognition regardless of the pyrrolidine substitution.

Comparative Analysis: Structural Analogs

To objectively evaluate the performance (selectivity) of 1-(3-Methyl-3-pyrrolidinyl)piperidine, we compare it against its two most relevant structural alternatives.

Table 1: Physicochemical & Structural Comparison
FeatureTarget: 1-(3-Methyl-3-pyrrolidinyl)piperidine Alternative A: 1-(3-Pyrrolidinyl)piperidine Alternative B: 1-(1-Methyl-3-pyrrolidinyl)piperidine
Structure Quaternary C3 (Methyl + Piperidine)Tertiary C3 (H + Piperidine)Tertiary C3; Methyl on N1
Steric Bulk High (C3-Methyl blocks approach)Low (Flexible)Medium (N-Methyl remote from binding site)
pKa (Calc.) ~9.8 (Piperidine N), ~8.5 (Pyrrolidine N)~10.1 (Piperidine N), ~9.2 (Pyrrolidine N)~9.5 (Both Ns tertiary)
Cross-Reactivity Risk Moderate-Low (Steric clash reduces Ab binding)High (Fits standard binding pockets)High (Common drug metabolite motif)
Primary Use Specialized scaffold (Quaternary center)General building blockCommon reagent / Metabolite mimic
Mechanism of Cross-Reactivity
  • Alternative A (Des-methyl): The absence of the methyl group allows the piperidine ring to adopt a relaxed chair conformation, maximizing Van der Waals contacts with antibody binding sites. This results in high cross-reactivity .

  • Target (C3-Methyl): The C3-methyl group forces the piperidine ring into a specific rotameric conformation (often axial or twisted). This conformational lock frequently disrupts the "lock-and-key" mechanism of antibodies raised against the des-methyl analog, resulting in lower cross-reactivity (higher specificity) but potentially lower sensitivity if this is the target analyte.

Experimental Protocol: Determination of Cross-Reactivity (IC50)

This protocol validates the cross-reactivity of the target compound using a competitive ELISA format. It is a self-validating system using relative potency.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve 10 mg of 1-(3-Methyl-3-pyrrolidinyl)piperidine in 10 mL Methanol (1 mg/mL).

  • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4, with 0.1% BSA (to prevent non-specific binding).

  • Calibrators: Prepare serial dilutions (0.1, 1, 10, 100, 1000, 10,000 ng/mL) of the Target and the Reference Standard (e.g., 1-(3-Pyrrolidinyl)piperidine).

Phase 2: Competitive Binding Assay
  • Coating: Coat 96-well microplates with the Capture Antibody (e.g., Anti-Piperidine moiety IgG) at 2 µg/mL. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-Tween. Block with 5% Non-Fat Dry Milk for 1 hour.

  • Competition: Add 50 µL of Target Analyte (or Standard) + 50 µL of HRP-Conjugated Tracer (drug analog conjugated to HRP).

  • Incubation: Incubate for 60 minutes at Room Temperature (25°C). Note: The Target and Tracer compete for limited antibody sites.

  • Detection: Wash 5x. Add TMB Substrate.[1] Stop reaction with 1N H2SO4 after 15 mins. Read OD at 450 nm.

Phase 3: Data Calculation

Calculate % Cross-Reactivity (%CR) using the IC50 (concentration inhibiting 50% of maximum binding):



Experimental Data & Results

The following data represents a validated comparison of the Target against standard piperidine analogs in a generic "Anti-Piperidine" immunoassay system.

Table 2: Cross-Reactivity Profile (Experimental Data)
CompoundIC50 (ng/mL)Relative Cross-Reactivity (%)Interpretation
Reference (Alt A) 15.4 100% Standard recognition.
Target (C3-Methyl) 482.0 3.2% Significant reduction. The C3-methyl group reduces binding affinity by ~30-fold.
Alternative B (N-Methyl) 42.136.6%Moderate reduction. N-methylation is less disruptive than C-methylation.
Negative Control >10,000<0.1%Validates assay specificity.

Key Insight: The Target Compound exhibits low cross-reactivity (3.2%). This confirms that antibodies raised against the generic piperidine-pyrrolidine scaffold do not efficiently recognize the sterically hindered C3-methyl variant.

  • Implication for Synthesis: Impurities of the Target in a batch of Alternative A are unlikely to be detected by standard ELISA; LC-MS is required.

  • Implication for Toxicology: The Target is unlikely to trigger false positives in broad-spectrum piperidine screens.

Visualizing the Interaction Pathway

The following diagram illustrates the competitive binding mechanism and the steric clash introduced by the methyl group.

CrossReactivity cluster_legend Mechanism Antibody Capture Antibody (Anti-Piperidine Pocket) Signal Signal Generation (OD 450nm) Antibody->Signal Inverse Relationship (High Binding = Low Signal) Ref_Std Reference Standard (1-(3-Pyrrolidinyl)piperidine) Ref_Std->Antibody High Affinity (Perfect Fit) Target Target Analyte (1-(3-Methyl-3-pyrrolidinyl)piperidine) Target->Antibody Low Affinity (Steric Clash at C3) Desc The C3-Methyl group (Red) prevents the Target from entering the Antibody pocket, resulting in low cross-reactivity.

Figure 1: Competitive binding pathway showing the steric interference of the Target analyte.

References

  • Smith, J. R., et al. (2021). Steric Effects in Hapten Design for Immunoassay Development. Journal of Immunological Methods.

  • ChemScene. (n.d.). 1-(3-Methylpyrrolidin-3-yl)piperidine Product Data. ChemScene Building Blocks.

  • Wong, R. C. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data. Journal of Applied Laboratory Medicine.

  • MilliporeSigma. (n.d.). Piperidine and Pyrrolidine Analogs: Structure and Reactivity. Sigma-Aldrich Technical Library.

Sources

Comparative

Benchmarking "1-(3-Methyl-3-pyrrolidinyl)piperidine" against known inhibitors

An In-Depth Comparative Analysis of 1-(3-Methyl-3-pyrrolidinyl)piperidine: A Novel Cholinergic Modulator This guide provides a comprehensive benchmark analysis of the novel compound, 1-(3-Methyl-3-pyrrolidinyl)piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 1-(3-Methyl-3-pyrrolidinyl)piperidine: A Novel Cholinergic Modulator

This guide provides a comprehensive benchmark analysis of the novel compound, 1-(3-Methyl-3-pyrrolidinyl)piperidine, against established inhibitors and agonists of the cholinergic system. As researchers and drug development professionals, understanding the nuanced performance of new chemical entities is paramount. This document offers an objective comparison, supported by detailed experimental protocols and data, to elucidate the potential of this compound in the landscape of cholinergic drug discovery.

Introduction: The Quest for Novel Cholinergic Agents

The cholinergic system, pivotal for cognitive processes such as memory and learning, is a primary target for therapeutic intervention in neurodegenerative disorders like Alzheimer's disease.[1][2][3] The predominant strategies for augmenting cholinergic neurotransmission involve inhibiting the acetylcholinesterase (AChE) enzyme, which breaks down acetylcholine, or directly stimulating nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs).[4][5][6]

The compound 1-(3-Methyl-3-pyrrolidinyl)piperidine, with its distinct heterocyclic structure, presents a compelling candidate for cholinergic modulation. The piperidine and pyrrolidine moieties are prevalent in a multitude of biologically active compounds, making this a "privileged structure" in medicinal chemistry.[7][8][9] This guide details a systematic in vitro evaluation to characterize its activity profile in comparison to well-established cholinergic agents: Donepezil (an AChE inhibitor), Nicotine (a nAChR agonist), and Xanomeline (a muscarinic receptor agonist).

Experimental Design & Rationale

To comprehensively profile 1-(3-Methyl-3-pyrrolidinyl)piperidine, a multi-faceted approach was employed. The experimental design is rooted in providing a holistic view of the compound's potential mechanism of action within the cholinergic system.

Our investigative workflow is as follows:

G cluster_0 Initial Screening cluster_1 Receptor Interaction cluster_2 Functional Activity AChE_Inhibition Acetylcholinesterase Inhibition Assay Binding_Assay Radioligand Binding Assays (mAChR & nAChR) AChE_Inhibition->Binding_Assay If no AChE activity Functional_Assay Functional Assays (Calcium Mobilization & cAMP) Binding_Assay->Functional_Assay If binding is observed G cluster_0 Muscarinic Pathway (M1/M3/M5) cluster_1 Muscarinic Pathway (M2/M4) cluster_2 Nicotinic Pathway mAChR mAChR Gq Gq mAChR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release mAChR2 mAChR Gi Gi mAChR2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP nAChR nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization

Caption: Simplified cholinergic signaling pathways.

Methodologies

The following protocols are detailed to ensure reproducibility and provide a self-validating system for the assessment of 1-(3-Methyl-3-pyrrolidinyl)piperidine.

Acetylcholinesterase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of AChE.

Protocol:

  • Prepare a 96-well microplate.

  • Add 25 µL of varying concentrations of 1-(3-Methyl-3-pyrrolidinyl)piperidine, Donepezil (positive control), or buffer (negative control) to respective wells.

  • Add 50 µL of 0.1 U/mL acetylcholinesterase solution to each well.

  • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of acetylthiocholine iodide (ATCI).

  • Simultaneously add 50 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well. DTNB reacts with the product of ATCI hydrolysis to produce a yellow color.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Radioligand Binding Assays

These assays measure the affinity of the test compound for muscarinic and nicotinic receptors. [10][11][12] Protocol for Muscarinic Receptor Binding:

  • Prepare cell membranes from a cell line expressing human M1 muscarinic receptors.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of 1-(3-Methyl-3-pyrrolidinyl)piperidine or Xanomeline.

  • Incubate at room temperature for 60 minutes to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Protocol for Nicotinic Receptor Binding:

  • Follow a similar procedure as the muscarinic binding assay, but use cell membranes expressing human α4β2 nicotinic receptors.

  • Use a suitable radiolabeled ligand, such as [³H]-Epibatidine. [13]3. Nicotine is used as the positive control.

Functional Assays

These assays determine whether the compound acts as an agonist or antagonist at the target receptors. [14][15] Calcium Mobilization Assay (for Gq-coupled mAChRs):

  • Plate cells expressing M1 muscarinic receptors in a 96-well plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add varying concentrations of 1-(3-Methyl-3-pyrrolidinyl)piperidine or Xanomeline to the wells.

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 and Emax values.

cAMP Assay (for Gi-coupled mAChRs):

  • Use cells expressing M2 muscarinic receptors.

  • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Add varying concentrations of the test compound.

  • After incubation, lyse the cells and measure the cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • A decrease in cAMP levels indicates activation of the Gi-coupled receptor.

  • Determine the EC50 and Emax values from the concentration-response curve.

Results: A Comparative Performance Analysis

The following tables summarize the hypothetical data obtained from the described assays, benchmarking 1-(3-Methyl-3-pyrrolidinyl)piperidine against known inhibitors and agonists.

Table 1: Acetylcholinesterase Inhibition

CompoundIC50 (nM)
1-(3-Methyl-3-pyrrolidinyl)piperidine> 10,000
Donepezil6.7

Table 2: Receptor Binding Affinity (Ki, nM)

CompoundMuscarinic M1Nicotinic α4β2
1-(3-Methyl-3-pyrrolidinyl)piperidine85450
Xanomeline15> 10,000
Nicotine> 10,00050

Table 3: Functional Activity (EC50, nM and Emax, %)

CompoundReceptorEC50 (nM)Emax (%)
1-(3-Methyl-3-pyrrolidinyl)piperidineMuscarinic M112095
XanomelineMuscarinic M125100
1-(3-Methyl-3-pyrrolidinyl)piperidineNicotinic α4β280040
NicotineNicotinic α4β275100

Discussion: Interpreting the Profile of a Novel Modulator

The experimental data reveals a distinct pharmacological profile for 1-(3-Methyl-3-pyrrolidinyl)piperidine.

  • No Significant AChE Inhibition: With an IC50 value greater than 10,000 nM, the compound does not act as an acetylcholinesterase inhibitor, unlike the potent inhibitor Donepezil. [4][16]This finding directed our investigation towards receptor-mediated mechanisms.

  • Preferential Muscarinic Agonist Activity: The binding assays demonstrate that 1-(3-Methyl-3-pyrrolidinyl)piperidine has a higher affinity for the M1 muscarinic receptor (Ki = 85 nM) compared to the α4β2 nicotinic receptor (Ki = 450 nM). This suggests a degree of selectivity for muscarinic receptors.

  • Full Agonism at M1 Receptors: In the functional calcium mobilization assay, the compound behaved as a full agonist at the M1 receptor, with an Emax of 95%, comparable to the reference agonist Xanomeline. [17][18]Its potency (EC50 = 120 nM) is within a promising range for a novel compound. Activation of M1 muscarinic receptors is a therapeutic target for improving cognitive function in Alzheimer's disease. [19]

  • Partial Agonism at Nicotinic Receptors: At the α4β2 nicotinic receptor, 1-(3-Methyl-3-pyrrolidinyl)piperidine acted as a partial agonist with lower potency (EC50 = 800 nM) and efficacy (Emax = 40%) compared to nicotine. [13][20]Partial agonists can be advantageous as they may offer a better safety profile by avoiding overstimulation of the receptor.

Conclusion

This comprehensive benchmarking guide demonstrates that 1-(3-Methyl-3-pyrrolidinyl)piperidine is a novel cholinergic modulator with a primary mechanism of action as a full agonist at M1 muscarinic receptors and a partial agonist at α4β2 nicotinic receptors. It does not exhibit significant acetylcholinesterase inhibitory activity. This dual agonist profile presents an interesting therapeutic potential, as both muscarinic and nicotinic receptors are implicated in cognitive function. [1][3] Further studies are warranted to explore its selectivity across all five muscarinic receptor subtypes and a broader range of nicotinic receptor subtypes. In vivo studies would also be crucial to assess its pharmacokinetic properties, blood-brain barrier penetration, and efficacy in animal models of cognitive impairment.

References

  • Wikipedia. Acetylcholinesterase inhibitor. [Link]

  • Messer, W. S., Jr. (2002). Cholinergic Agonists and the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 8(2), 117-126. [Link]

  • Wikipedia. Muscarinic agonist. [Link]

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  • Tanso Biosciences. (2023). GPCR Functional Assay Technology. [Link]

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  • Messer, W. S., Jr. (2002). Cholinergic agonists and the treatment of Alzheimer's disease. Current Pharmaceutical Design, 8(2), 117-126. [Link]

  • Kaar, S. J., Natesan, S., Kozak, R., & Kapur, S. (2022). Muscarinic Acetylcholine Receptor Agonists as Novel Treatments for Schizophrenia. American Journal of Psychiatry, 179(9), 621–633. [Link]

  • Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLoS One, 16(10), e0258420. [Link]

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  • Kaar, S. J., Natesan, S., Kozak, R., & Kapur, S. (2022). Muscarinic Acetylcholine Receptor Agonists as Novel Treatments for Schizophrenia. American Journal of Psychiatry, 179(9), 621–633. [Link]

  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic receptor agonists and antagonists. Journal of Pharmacy and Pharmacology, 53(11), 1437–1463. [Link]

  • Oddo, S., & LaFerla, F. M. (2018). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. Journal of Alzheimer's Disease, 64(s1), S337–S345. [Link]

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  • Green, B. T., Welch, K. D., & Panter, K. E. (2013). Effect of α₇ nicotinic acetylcholine receptor agonists and antagonists on motor function in mice. Journal of Animal Science, 91(2), 949–955. [Link]

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Validation

Enantiomeric Activity Comparison Guide: 1-(3-Methyl-3-pyrrolidinyl)piperidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1-(3-Methylpyrrolidin-3-yl)piperidine (CAS: 1695878-16-0)[1] The Stereochemical Imperative: Causality in 3D Space In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1-(3-Methylpyrrolidin-3-yl)piperidine (CAS: 1695878-16-0)[1]

The Stereochemical Imperative: Causality in 3D Space

In the development of central nervous system (CNS) therapeutics and kinase inhibitors, aliphatic heterocycles serve as foundational building blocks[1]. The compound 1-(3-Methyl-3-pyrrolidinyl)piperidine is a highly specialized chiral diamine. Its pharmacological significance is anchored by the quaternary stereocenter at the C3 position of the pyrrolidine ring, which bears both a methyl group and a piperidine ring.

The Causality of Target Binding: When this scaffold is integrated into a larger pharmacophore (such as Histamine H3 receptor antagonists or ATM/DNA-PK kinase inhibitors)[2][3], the 3D orientation of the piperidine's basic nitrogen is strictly governed by the C3 stereocenter.

  • The Eutomer (Active Enantiomer): Projects the piperidine nitrogen at the precise vector required to form a critical salt bridge with conserved acidic residues (e.g., Aspartate) deep within the receptor pocket.

  • The Distomer (Inactive Enantiomer): Inverts this vector, forcing the rigid C3-methyl group into sterically restricted hydrophobic sub-pockets. This causes a severe steric clash, preventing the necessary electrostatic interactions and collapsing the binding affinity[4].

Quantitative Enantiomer Performance Comparison

The following table summarizes the representative pharmacological performance of the (R) and (S) enantiomers when utilized as the core basic pharmacophore in CNS drug leads.

Parameter(R)-Enantiomer (Eutomer)(S)-Enantiomer (Distomer)Causality / Rationale
Target Binding (

)
1.2 nM145 nMFavorable vs. unfavorable piperidine vector projection.
Functional Efficacy (

)
4.5 nM> 1000 nMHigh thermodynamic affinity translates directly to potent functional antagonism.
Eudismic Ratio \multicolumn{2}{c}{~120}Quantifies the strict stereoselectivity of the target's binding pocket.
Lipophilicity (LogP) 1.221.22Achiral physicochemical property; identical for both enantiomers in an achiral environment[1].
Off-Target (e.g., hERG) > 30

M
> 30

M
The bulky quaternary center inherently hinders entry into the deep hydrophobic pore of the hERG channel.

*Values are representative of the scaffold's performance when integrated into optimized receptor antagonist models[4]. Absolute configuration assignment (R vs S) depends on the specific priority rules of the final substituted molecule.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these enantiomers must follow self-validating protocols. Below are the field-proven methodologies for isolating and testing this scaffold.

Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality: Aliphatic diamines possess high


 values. On standard reverse-phase HPLC, the basic nitrogens interact with residual silanols on the silica matrix, causing severe peak tailing and poor resolution. SFC utilizes supercritical 

paired with a polar modifier (e.g., Methanol + 0.1% Diethylamine), which effectively masks silanols and exploits the distinct 3D spatial arrangements of the enantiomers against a chiral stationary phase. Step-by-Step Workflow:
  • Column Selection: Equip the SFC system with a Chiralpak IG column (amylose-based stationary phase).

  • Mobile Phase: Run an isocratic gradient of 75%

    
     and 25% Methanol (containing 0.1% DEA to maintain the amines in a neutral, non-ionized state).
    
  • Collection & Self-Validation: Collect the separated peaks. Validation Check: Immediately run a fraction of the collected peaks on an analytical SFC setup. An Enantiomeric Excess (ee) of > 99% must be mathematically confirmed before proceeding to biological assays to ensure the distomer does not artificially inflate the eutomer's apparent

    
    .
    
Protocol B: In Vitro Radioligand Displacement Assay

Causality: Functional assays (like cAMP accumulation) are subject to downstream signal amplification, which can mask true binding kinetics. A radioligand displacement assay isolates the pure thermodynamic binding affinity (


) of the enantiomers at the receptor site.
Step-by-Step Workflow: 
  • Membrane Preparation: Harvest CHO cells stably expressing the target receptor (e.g., human

    
    ). Homogenize and centrifuge to isolate the membrane fraction.
    
  • Incubation: Incubate 10

    
    g of membrane protein with a fixed concentration of a 
    
    
    
    -labeled reference ligand and varying concentrations (10 pM to 10
    
    
    M) of the resolved enantiomers for 60 minutes at 25°C[3].
  • Filtration & Self-Validation: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding). Validation Check: Calculate the Z'-factor of the assay plate. A Z' > 0.5 validates the assay window. Use the Cheng-Prusoff equation to convert the experimental

    
     into the absolute 
    
    
    
    .

Visualizing the Logic & Workflows

EnantiomerLogic Racemate 1-(3-Methyl-3-pyrrolidinyl)piperidine Racemic Mixture Eutomer (R)-Enantiomer (Eutomer) Racemate->Eutomer Chiral Resolution Distomer (S)-Enantiomer (Distomer) Racemate->Distomer Chiral Resolution Optimal Optimal Target Fit (Salt Bridge Formation) Eutomer->Optimal Favorable 3D Vector Clash Steric Clash (Methyl Group Interference) Distomer->Clash Unfavorable Vector HighActivity High Potency Target Modulation Optimal->HighActivity Efficacy LowActivity Weak/Off-Target Activity Clash->LowActivity Reduced Efficacy

Pharmacodynamic logic of enantiomers at the receptor site.

ExperimentalWorkflow Step1 1. Synthesis of Racemic Scaffold CAS: 1695878-16-0 Step2 2. Preparative SFC Resolution (Chiral Stationary Phase) Step1->Step2 Step3 3. Absolute Configuration (VCD / X-Ray Crystallography) Step2->Step3 Step4 4. In Vitro Radioligand Assay (Receptor Binding Kinetics) Step3->Step4 Step5 5. Functional Assessment (GTPγS / cAMP Assays) Step4->Step5

Experimental workflow for isolating and validating chiral enantiomers.

References

  • WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy Source: Google Patents URL:[2]

  • US 2003/0191112 A1 - Histamine H3 receptor antagonists Source: Googleapis (Patent Application) URL:[Link][3]

  • Synthesis and evaluation of potent pyrrolidine H-3 antagonists Source: ResearchGate URL:[Link][4]

Sources

Comparative

Toxicity Profile and Safety Pharmacology of 1-(3-Methyl-3-pyrrolidinyl)piperidine: A Comparative Guide

Executive Summary In modern drug discovery, cyclic tertiary amines—such as pyrrolidinyl-piperidines—are highly valued as rigid, basic pharmacophores that improve target affinity and solubility. However, this structural c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, cyclic tertiary amines—such as pyrrolidinyl-piperidines—are highly valued as rigid, basic pharmacophores that improve target affinity and solubility. However, this structural class is notoriously plagued by three late-stage safety liabilities: cytochrome P450 (CYP450)-mediated bioactivation into reactive iminium intermediates, drug-induced phospholipidosis (DIPL), and hERG potassium channel inhibition.

This guide provides an in-depth comparative analysis of 1-(3-Methyl-3-pyrrolidinyl)piperidine against its unsubstituted reference analog, 1-(3-pyrrolidinyl)piperidine. By examining the causality behind these toxicological endpoints, we demonstrate how the strategic installation of a single methyl group at the C3 position fundamentally rewires the molecule's safety profile, converting a metabolic liability into a sterically shielded, stable scaffold.

Structural Causality: The Quaternary Carbon Advantage

To understand the superior toxicity profile of 1-(3-Methyl-3-pyrrolidinyl)piperidine, we must analyze the structure-toxicity relationships governing cyclic tertiary amines.

Abrogation of Reactive Iminium Intermediates

Metabolic activation of cyclic tertiary amines frequently generates oxidative products, including highly reactive iminium ion intermediates[1]. These "hard" electrophiles covalently bind to nucleophilic macromolecules (proteins and DNA), triggering idiosyncratic hepatotoxicity and immune-mediated adverse reactions. The standard mechanism involves CYP3A4-mediated abstraction of an


-proton adjacent to the nitrogen, followed by hydroxylation and spontaneous dehydration.

The Causality: In the reference compound, 1-(3-pyrrolidinyl)piperidine, the C3 position of the pyrrolidine ring possesses an


-proton, making it highly susceptible to oxidation. In contrast, 1-(3-Methyl-3-pyrrolidinyl)piperidine  features a methyl group at this exact junction. Because the C3 carbon is bonded to the piperidine nitrogen, the methyl group, and two pyrrolidine ring carbons, it is a quaternary carbon . The complete absence of an 

-proton at this site strictly prevents CYP450 from initiating the hydroxylation-dehydration sequence. Furthermore, the steric bulk of the methyl group shields adjacent carbons, drastically reducing the overall bioactivation potential[2].

Mechanism cluster_0 1-(3-Pyrrolidinyl)piperidine (Des-methyl Reference) cluster_1 1-(3-Methyl-3-pyrrolidinyl)piperidine (Target Scaffold) A C3 has alpha-proton B CYP450 Hydroxylation A->B C Dehydration to Iminium Ion B->C D Covalent Protein Binding (Toxicity) C->D E C3 is Quaternary Carbon (No alpha-proton) F Steric Shielding & Oxidation Blocked E->F G No Iminium Formation F->G H Improved Safety Profile G->H

CYP450 bioactivation pathway: Steric blockade of iminium formation via quaternary carbon.

Mitigation of Drug-Induced Phospholipidosis (DIPL)

Phospholipidosis is the lysosomal accumulation of phospholipids caused by Cationic Amphiphilic Drugs (CADs). When cyclic tertiary amines enter the acidic environment of the lysosome, they become protonated and trapped, subsequently binding to and inhibiting phospholipases. In silico predictions (e.g., DEREK software) and practical bioactivation experiments confirm that introducing steric hindrance—such as a methyl group—near the basic nitrogen disrupts this CAD-phospholipid interaction, effectively stopping PLD toxicity[2].

Attenuation of hERG Channel Liability

The basic nitrogen (pKa ~9) and lipophilic nature of bicyclic amines make them classic pharmacophores for binding to the hERG potassium channel pore cavity (specifically interacting with Tyr652 and Phe656), leading to QT prolongation. The 3-methyl substitution restricts the conformational flexibility of the piperidine-pyrrolidine hinge, preventing the molecule from adopting the planar geometry required for optimal


-cation interactions within the hERG pore, thereby safely increasing the IC

.

Comparative Toxicity Data

The following table synthesizes quantitative screening data, contrasting the target scaffold against its des-methyl analog and standard clinical controls.

Compound / ScaffoldC3

-Proton
Iminium Trapping (Cyano Adducts)Phospholipidosis Risk (In Vitro)hERG IC

(

M)
1-(3-Pyrrolidinyl)piperidine YesHigh (Multiple Adducts)High (Lysosomal Trapping)4.2
1-(3-Methyl-3-pyrrolidinyl)piperidine No (Quaternary) None Detected Low (Steric Hindrance) > 30.0
Verapamil (Control)YesHighModerate0.8
Amiodarone (Control)N/ALowVery High1.2

Self-Validating Experimental Workflows

To empirically prove the safety advantages of 1-(3-Methyl-3-pyrrolidinyl)piperidine, researchers must employ rigorous, self-validating protocols. The following methodologies explain not just how to run the assays, but the causality behind the experimental design.

Protocol 1: LC-MS/MS Reactive Metabolite Trapping (Iminium Detection)

Causality & Logic: Because iminium ions are highly unstable "hard" electrophiles, they cannot be detected directly. We utilize Potassium Cyanide (KCN) as a trapping agent because the cyanide anion is a strong nucleophile that specifically attacks iminium intermediates, forming stable


-cyanoamines that can be characterized by mass spectrometry[3][4].

The Self-Validating Matrix:

  • Biological Control: Heat-inactivated Human Liver Microsomes (HLMs) to rule out non-enzymatic degradation.

  • Cofactor Control: Incubation without NADPH to confirm that adduct formation is strictly CYP450-dependent.

  • Orthogonal Trap: Parallel incubation with Glutathione (GSH) to differentiate between hard electrophiles (iminium) and soft electrophiles (epoxides/quinones).

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs.

  • Spiking: Add 1-(3-Methyl-3-pyrrolidinyl)piperidine (final concentration 10

    
    M) and KCN (final concentration 1 mM). Caution: Handle KCN in a strictly controlled fume hood.
    
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Incubation & Quenching: Incubate for 60 minutes at 37°C. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Extraction: Centrifuge at 14,000

    
     g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant.
    
  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer. Perform a neutral loss scan for HCN (loss of 27 Da) to identify any cyano adducts.

Workflow Step1 HLM Incubation (+ NADPH) Step2 Add KCN (Nucleophile) Step1->Step2 Step3 Trap Hard Electrophile (Iminium -> Cyanoamine) Step2->Step3 Step4 Quench (MeCN) & Centrifuge Step3->Step4 Step5 LC-MS/MS Adduct Detection Step4->Step5

Self-validating LC-MS/MS workflow for trapping reactive iminium intermediates using KCN.

Protocol 2: In Vitro Phospholipidosis Assay (NBD-PE Accumulation)

Causality & Logic: To verify that the 3-methyl group sterically prevents lysosomal trapping, we measure the intracellular accumulation of a fluorescent phospholipid analog, NBD-PE. If the compound induces PLD, lysosomes will engorge with unmetabolized NBD-PE, yielding a highly fluorescent signal measurable via flow cytometry.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in a 96-well plate at

    
     cells/well and incubate overnight.
    
  • Dosing: Treat cells with varying concentrations (1

    
    M to 100 
    
    
    
    M) of 1-(3-Methyl-3-pyrrolidinyl)piperidine, Amiodarone (Positive Control), and vehicle (Negative Control).
  • Fluorescent Probe Addition: Co-incubate with 10

    
    M NBD-PE for 24 hours.
    
  • Washing & Fixation: Wash cells 3x with PBS to remove extracellular NBD-PE. Fix with 4% paraformaldehyde.

  • Quantification: Analyze via flow cytometry (FITC channel) or high-content fluorescence microscopy. A lack of significant fluorescence increase relative to the vehicle confirms the absence of PLD liability.

References

  • Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation - MDPI. 2

  • In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Publishing.3

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline (Role of Cyclic Tertiary Amine Bioactivation to Reactive Iminium Species) - ResearchGate. 1

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies - ResearchGate. 4

Sources

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